Product packaging for Dapoxetine-d6(Cat. No.:)

Dapoxetine-d6

Cat. No.: B12398498
M. Wt: 311.4 g/mol
InChI Key: USRHYDPUVLEVMC-PVKQDMRYSA-N
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Description

Dapoxetine-d6 is a useful research compound. Its molecular formula is C21H23NO and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO B12398498 Dapoxetine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO

Molecular Weight

311.4 g/mol

IUPAC Name

(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1/i1D3,2D3

InChI Key

USRHYDPUVLEVMC-PVKQDMRYSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Dapoxetine-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dapoxetine-d6 is the deuterated analog of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Dapoxetine in biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and relevant experimental methodologies associated with this compound.

Chemical and Physical Properties

This compound is structurally identical to Dapoxetine, with the exception of six hydrogen atoms on the N,N-dimethyl groups being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the parent drug in mass spectrometry-based analyses, without significantly altering its chemical behavior.

PropertyValueReference
Analyte Name This compound Hydrochloride[3]
CAS Number 1246814-76-5[3][4]
Molecular Formula C₂₁H₁₈D₆ClNO
Molecular Weight 347.91 g/mol
Exact Mass 347.1923026 u
Isotope Atom Count 6
Topological Polar Surface Area 12.5 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6
Complexity 337

Metabolic Pathways

Dapoxetine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, as well as flavin-containing monooxygenase 1 (FMO1). The major metabolic pathways involve N-demethylation and N-oxidation. It is presumed that this compound undergoes the same metabolic transformations. The primary metabolites are Desmethyldapoxetine and Dapoxetine-N-oxide. Further metabolism can lead to N,N-didesmethyldapoxetine. The polymorphism of the CYP2D6 enzyme can significantly influence the metabolic rate of Dapoxetine.

Metabolic Pathway of Dapoxetine Dapoxetine Dapoxetine / this compound Desmethyl Desmethyldapoxetine Dapoxetine->Desmethyl CYP2D6, CYP3A4 (N-Demethylation) N_Oxide Dapoxetine-N-oxide Dapoxetine->N_Oxide CYP2D6, FMO1 (N-Oxidation) Didesmethyl N,N-Didesmethyldapoxetine Desmethyl->Didesmethyl CYP2D6, CYP3A4 (N-Demethylation) Bioanalytical Workflow for Dapoxetine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS Add Internal Standard (this compound) Plasma->IS Precip Add Protein Precipitation Agent IS->Precip Vortex1 Vortex (5 min) Precip->Vortex1 Centrifuge Centrifuge (1700 x g, 15 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Vortex2 Vortex (5 min) Dilute->Vortex2 HPLC HPLC Separation (C18 Column) Vortex2->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant

References

An In-depth Technical Guide to the Synthesis and Characterization of Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Dapoxetine-d6, an isotopically labeled version of Dapoxetine used as an internal standard in pharmacokinetic and bioanalytical studies.[1][2] The inclusion of six deuterium atoms on the N,N-dimethyl moiety provides a distinct mass difference for mass spectrometry-based quantification, without significantly altering the chemical properties of the molecule.

Physicochemical Properties

This compound, the deuterated analog of Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] The primary application of this labeled compound is as an internal standard for quantitative analysis in clinical and preclinical studies using methods like LC-MS.[2][3]

PropertyValueReference
Chemical Name (S)-N,N-di(methyl-d3)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amineInferred from
Molecular Formula C₂₁H₁₇D₆NOInferred from
Molecular Weight ~311.49 g/mol Calculated
Monoisotopic Mass ~311.2159 DaCalculated
Appearance White to off-white solidTypical for similar compounds
Standard Application Internal standard for bioanalytical quantification

Synthesis of this compound

The synthesis of this compound can be achieved by adapting established routes for unlabeled Dapoxetine, utilizing a deuterated reagent in the final amination step. The following protocol is based on a common synthetic route. Deuterium enrichment is achieved by using deuterated starting materials to incorporate the deuterium atoms into the final structure.

Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

  • To a solution of commercially available (R)-(+)-3-chloro-1-phenyl-1-propanol in DMF, add 1-naphthol and 50% aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ether product.

Step 2: Mesylation of the Secondary Alcohol

  • Dissolve the alcohol from the previous step in a suitable solvent such as dichloromethane.

  • Add triethylamine and a catalytic amount of DMAP (4-Dimethylaminopyridine).

  • Cool the mixture in an ice bath and add methanesulfonyl chloride dropwise.

  • Allow the reaction to proceed until complete conversion to the corresponding mesylate is observed (monitored by TLC).

Step 3: Amination with Deuterated Dimethylamine

  • To the reaction mixture containing the mesylate, add a solution of dimethylamine-d6 (hydrochloride or free base). If using the hydrochloride salt, an additional equivalent of base is required.

  • Allow the reaction to stir at room temperature until the substitution is complete.

  • Quench the reaction, perform an aqueous workup, and extract the crude this compound.

  • Purify the product using column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product start1 (R)-3-chloro-1-phenyl-1-propanol inter1 (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol start1->inter1 Etherification start2 1-Naphthol start2->inter1 start3 Dimethylamine-d6 final_product This compound start3->final_product inter2 Corresponding Mesylate inter1->inter2 Mesylation inter2->final_product Amination Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_results Information Obtained sample Synthesized this compound ms LC-MS/MS sample->ms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc HPLC-UV sample->hplc ms_info Molecular Weight Confirmation Deuterium Incorporation Fragmentation Pattern ms->ms_info Provides nmr_info Structural Confirmation Verification of Labeling Site nmr->nmr_info Provides hplc_info Chemical Purity Isomeric Purity Retention Time hplc->hplc_info Provides

References

The Role of Dapoxetine-d6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles and practical application of Dapoxetine-d6 as an internal standard in the quantitative bioanalysis of Dapoxetine. By leveraging the near-identical physicochemical properties of a deuterated analog, analytical methods achieve superior accuracy, precision, and robustness, which are critical in regulated drug development environments.

Core Principle: The Mechanism of Action of a Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for correcting analytical variability.[1] The primary challenge in this field is managing variations introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, matrix effects from complex biological samples, and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[2]

This compound, a stable isotope-labeled (SIL) version of Dapoxetine where six hydrogen atoms have been replaced by deuterium, is considered the gold standard for an internal standard.[1] Its "mechanism of action" in this context is not pharmacological but rather based on the principles of isotope dilution mass spectrometry. The core of its function lies in its chemical and physical similarity to the unlabeled analyte, Dapoxetine.[1]

Because of this near-identical nature, this compound experiences the same variations as Dapoxetine throughout the entire analytical workflow, from extraction to detection. This includes co-eluting chromatographically and having a similar ionization response in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio effectively normalizes any variations, leading to highly reliable and reproducible results.

Experimental Protocols: Utilization of this compound in Bioanalysis

The use of this compound as an internal standard has been successfully demonstrated in several validated LC-MS/MS methods for the quantification of Dapoxetine in human plasma. The following are detailed methodologies from cited studies.

Sample Preparation

A crucial step where the internal standard compensates for analyte loss is during sample extraction from the biological matrix.

2.1.1. Liquid-Liquid Extraction (LLE)

This method is employed to separate the analyte and internal standard from plasma components.

  • Protocol:

    • Pipette a specific volume of human plasma (e.g., 100 µL) into a clean tube.

    • Add a small volume (e.g., 10 µL) of the this compound internal standard working solution.

    • Add a protein precipitating agent and extraction solvent, for instance, a mixture of isopropanol and hexane.

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to separate the organic layer containing the analyte and internal standard from the aqueous layer and precipitated proteins.

    • Transfer the supernatant (organic layer) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (the mobile phase is often used) for injection into the LC-MS/MS system.

2.1.2. Protein Precipitation (PP)

A simpler and faster method for sample clean-up.

  • Protocol:

    • To a volume of plasma, add the this compound internal standard.

    • Add a protein precipitation agent like acetonitrile.

    • Vortex the sample vigorously to precipitate the plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the conditions used in validated bioanalytical methods for Dapoxetine using this compound or a similar deuterated internal standard (Dapoxetine-d7).

Table 1: Liquid Chromatography Conditions

ParameterMethod 1Method 2
LC System HPLCHPLC
Column ACE C8 (4.6 x 50 mm, 5 µm)Not Specified
Mobile Phase Acetonitrile and 0.01M Ammonium acetate + 0.02% Formic acid (85:15, v/v)Not Specified
Flow Rate Not SpecifiedNot Specified
Run Time 1.6 min2.8 min

Table 2: Mass Spectrometry Conditions

ParameterMethod 1 (this compound)Method 2 (Dapoxetine-d7)
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 306.3 → 261.2m/z 306.2 → 157.2
MRM Transition (IS) Not Specifiedm/z 313.2 → 164.2

Quantitative Data and Method Performance

The inclusion of this compound as an internal standard enables the development of highly sensitive, linear, accurate, and precise bioanalytical methods. The data presented below is summarized from a study utilizing this compound.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 5.0 - 600 ng/mL
Intra-day Accuracy 97 - 106%
Inter-day Accuracy 97 - 106%
Intra-day Precision (CV, %) ≤ 5%
Inter-day Precision (CV, %) ≤ 5%
Recovery > 90%

Visualizations of Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow plasma Plasma Sample add_is Add Known Amount of this compound (IS) plasma->add_is extraction Liquid-Liquid or Protein Precipitation Extraction add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation LC Separation (Analyte and IS Co-elute) evap_recon->lc_separation ms_detection MS/MS Detection (Differentiation by Mass) ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->ratio calibration Quantify Against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Bioanalytical workflow using this compound internal standard.

Caption: Principle of analytical variability compensation.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Dapoxetine. Its "mechanism of action" is rooted in the fundamental principles of isotope dilution, where its near-identical physicochemical properties to the analyte allow for the effective normalization of analytical variability. The use of this compound in validated LC-MS/MS methods leads to robust, accurate, and precise quantification, which is indispensable for pharmacokinetic studies and other applications in drug development. The detailed protocols and performance data presented in this guide underscore its suitability and reliability for demanding research and regulatory environments.

References

Commercial Availability and Technical Guide for Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for Dapoxetine-d6. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this isotopically labeled compound. The guide includes a summary of suppliers, available quantitative data, a proposed synthesis pathway, and a detailed analytical methodology.

Commercial Availability and Suppliers

This compound, the deuterated analog of Dapoxetine, is commercially available from a variety of suppliers specializing in reference standards and isotopically labeled compounds. It is primarily used as an internal standard in quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling on the N,N-dimethyl group provides a distinct mass shift, facilitating accurate quantification of Dapoxetine in complex biological matrices.

Below is a summary of prominent suppliers and the quantitative data available for their this compound products. Please note that while Certificates of Analysis (CoAs) with detailed batch-specific information are typically available upon request from the suppliers, they are not always publicly accessible.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Enrichment
MedchemExpress This compound1132642-58-0C₂₁H₁₇D₆NO311.45Not specifiedNot specified
Simson Pharma Limited This compound Hydrochloride1246814-76-5C₂₁H₁₈D₆ClNO347.91High Quality (CoA provided)Not specified
Invivochem This compound hydrochloride1246814-76-5C₂₁H₁₈D₆ClNO347.91≥98%[1]Not specified
LGC Standards (±)-Dapoxetine-d6 HCl (N,N-dimethyl-d6)Not specifiedNot specified347.9113min 98% Chemical Purity99 atom % D
Cayman Chemical Dapoxetine (hydrochloride)129938-20-1 (unlabeled)C₂₁H₂₃NO • HCl341.9≥98%Not applicable
Pharmaffiliates This compound Hydrochloride1246814-76-5C₂₁H₁₈D₆ClNO347.91High PurityNot specified
Alsachim (a Shimadzu Group Company) / Isotope Science (±)-Dapoxetine-d6 HCl (N,N-dimethyl-d6)Not specifiedNot specified347.91Not specifiedNot specified

Note: The information in this table is compiled from the suppliers' public websites and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and a batch-specific Certificate of Analysis.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on the known synthesis of Dapoxetine and general methods for isotopic labeling, a plausible synthetic route can be proposed. The most common strategy for introducing the d6 label is through the use of deuterated N,N-dimethylamine in the final step of the synthesis.

A common precursor for the synthesis of Dapoxetine is (S)-3-chloro-1-phenylpropan-1-ol. The synthesis of this compound can be envisioned as a two-step process starting from a suitable precursor.

Proposed Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution with Deuterated Dimethylamine A (S)-3-chloro-1-phenylpropan-1-ol C (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol A->C NaH, THF B 1-Naphthol B->C D (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol E 1-chloro-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine D->E SOCl₂, Pyridine F 1-chloro-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine H This compound F->H K₂CO₃, Acetonitrile G Dimethylamine-d6 G->H

Caption: Proposed synthetic pathway for this compound.

Detailed Methodologies (Proposed)

Step 1: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol

  • To a solution of (S)-3-chloro-1-phenylpropan-1-ol in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-naphthol in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Step 2: Synthesis of 1-((S)-3-chloro-3-phenylpropoxy)naphthalene

  • Dissolve (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol in pyridine.

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain 1-((S)-3-chloro-3-phenylpropoxy)naphthalene.

Step 3: Synthesis of (S)-N,N-di(trideuteriomethyl)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (this compound)

  • To a solution of 1-((S)-3-chloro-3-phenylpropoxy)naphthalene in acetonitrile, add potassium carbonate (K₂CO₃) and dimethylamine-d6 hydrochloride.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.

Analytical Methodology

This compound is predominantly used as an internal standard for the quantification of Dapoxetine in biological samples by LC-MS/MS. The following provides a typical workflow and key parameters for such an analysis.

Experimental Workflow for Bioanalysis

G A Plasma Sample Collection B Spiking with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer and Evaporation D->E F Reconstitution in Mobile Phase E->F G LC-MS/MS Analysis F->G

Caption: Bioanalytical workflow for Dapoxetine quantification using this compound.

Key LC-MS/MS Parameters

The following table summarizes typical parameters for the LC-MS/MS analysis of Dapoxetine using this compound as an internal standard. These parameters may require optimization based on the specific instrumentation and matrix used.

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
GradientA suitable gradient from high aqueous to high organic
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Dapoxetinem/z 306.2 → 157.2
This compoundm/z 312.2 → 163.2 (or similar, depending on fragmentation)
Collision EnergyOptimized for each transition
Dwell Time100-200 ms
Quality Control and Validation

For use in regulated bioanalysis, the analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

  • Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: Assessing the effect of the matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

This compound is a readily available and essential tool for researchers and drug development professionals engaged in the pharmacokinetic and metabolic studies of Dapoxetine. This guide provides a comprehensive overview of its commercial sources, a plausible synthetic route, and a detailed analytical methodology. For specific applications, it is crucial to obtain batch-specific information from the chosen supplier and to perform appropriate method validation to ensure data quality and regulatory compliance.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine-d6 is the deuterated analog of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] The replacement of six hydrogen atoms with deuterium in the N,N-dimethyl groups can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis. Understanding the physical and chemical stability of this compound is paramount for its use as a reference standard, in formulation development, and for ensuring the integrity of analytical data.

This guide provides a comprehensive overview of the stability of this compound, drawing upon available data for Dapoxetine hydrochloride and established principles of isotope-labeled compound stability. It covers potential degradation pathways, stability under various stress conditions, and detailed methodologies for stability assessment.

Core Stability Profile

While specific stability data for this compound is not extensively published, general information from suppliers indicates that it is stable if stored under recommended conditions, typically at room temperature.[3] The primary value of deuteration lies in its potential to alter metabolic rates without significantly changing the fundamental chemical properties of the molecule. Therefore, the degradation profile of this compound is expected to be very similar to that of Dapoxetine.

Forced degradation studies on Dapoxetine hydrochloride have shown that it is susceptible to oxidation and slight degradation under acidic and alkaline conditions, while remaining stable under exposure to UV light and heat.[4][5]

Table 1: Summary of Forced Degradation Studies on Dapoxetine Hydrochloride
Stress ConditionObservationsPotential Degradation Products
Acid Hydrolysis Slight degradation observed.N-Desmethyl Dapoxetine, N,N-Didesmethyl Dapoxetine
Base Hydrolysis Slight degradation observed.N-Desmethyl Dapoxetine, N,N-Didesmethyl Dapoxetine
Oxidation Susceptible to degradation.Dapoxetine N-oxide
Thermal Degradation Stable.Minimal to no degradation observed.
Photolytic Degradation Stable.Minimal to no degradation observed.

Note: This data is for Dapoxetine Hydrochloride and is used as a proxy for this compound. The rate of degradation may vary for the deuterated compound.

Potential Degradation Pathways

The primary degradation pathways for Dapoxetine involve its N-oxide and demethylated metabolites. The major oxidative and metabolic degradation product is Dapoxetine-N-oxide. This N-oxide can undergo further transformation via Cope elimination to form geometrical isomers of cinnamyloxynaphthalenes.

Dapoxetine Degradation Pathway Dapoxetine_d6 This compound N_Oxide This compound N-oxide Dapoxetine_d6->N_Oxide Oxidation N_Desmethyl N-Desmethyl this compound Dapoxetine_d6->N_Desmethyl Demethylation Cope_Elimination Cope Elimination N_Oxide->Cope_Elimination Cinnamyloxynaphthalenes Cinnamyloxynaphthalenes (E/Z isomers) Cope_Elimination->Cinnamyloxynaphthalenes N_Didesmethyl N,N-Didesmethyl this compound N_Desmethyl->N_Didesmethyl Demethylation

Caption: Proposed degradation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for conducting stability-indicating studies, adapted from validated methods for Dapoxetine hydrochloride.

Forced Degradation Study Protocol

This protocol outlines the stress conditions to be applied to this compound to evaluate its stability.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare this compound Stock Solution (e.g., 1 mg/mL in methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidative Thermal Thermal Degradation (80°C, 48h, solid state) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B conditions, solid state) Start->Photolytic Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating RP-HPLC-UV/MS Dilute->HPLC

Caption: Workflow for forced degradation studies of this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to the final working concentration.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to the final working concentration.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to the final working concentration.

5. Thermal Degradation:

  • Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours.

  • After exposure, dissolve the sample in the mobile phase to the final working concentration.

6. Photolytic Degradation:

  • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the sample in the mobile phase to the final working concentration.

Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for separating this compound from its potential degradation products.

Table 2: Example Chromatographic Conditions for Dapoxetine Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature Ambient

Conclusion

The physical and chemical stability of this compound is anticipated to closely mirror that of its non-deuterated counterpart, Dapoxetine. The primary degradation pathways involve oxidation to form the N-oxide and subsequent elimination, as well as N-demethylation under hydrolytic stress. While stable under thermal and photolytic conditions, care should be taken to protect this compound from oxidative environments and strong acidic or basic conditions. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the comprehensive stability assessment of this compound, ensuring its suitability for its intended applications in research and development. Further studies specifically on this compound are warranted to definitively quantify its degradation kinetics and confirm its stability profile.

References

Navigating the Analytical Landscape of Dapoxetine-d6: A Technical Guide to Isotopic Purity and Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical analysis and drug development, the quality of internal standards is paramount. This technical guide provides an in-depth exploration of the isotopic purity and labeling efficiency of Dapoxetine-d6, a critical internal standard for the accurate quantification of the selective serotonin reuptake inhibitor, Dapoxetine. This document outlines the key quality attributes of this compound, details the rigorous experimental methodologies for its assessment, and visualizes the intricate workflows involved in its synthesis and quality control.

Data Presentation: Quantitative Analysis of this compound Purity

The quality of this compound is defined by its chemical purity and its isotopic enrichment. The following tables summarize the typical specifications for this compound and its closely related analogue, Dapoxetine-d7, as found in commercially available standards and scientific literature.

Table 1: Chemical Purity of Deuterated Dapoxetine

Deuterated AnalogPurity SpecificationAnalytical Method
This compound≥98%High-Performance Liquid Chromatography (HPLC)
Dapoxetine-d799.8%High-Performance Liquid Chromatography (HPLC)[1]

Table 2: Isotopic Purity and Labeling Efficiency of Deuterated Dapoxetine

Deuterated AnalogIsotopic EnrichmentAnalytical Method
This compound99% 2HMass Spectrometry (MS)
Dapoxetine-d798 atom % DMass Spectrometry (MS)[2]

Note: "Labeling efficiency" is often used interchangeably with "isotopic enrichment" or "isotopic purity" and refers to the percentage of molecules that contain the desired number of deuterium atoms.

Experimental Protocols: Methodologies for Purity Assessment

The determination of chemical and isotopic purity of this compound requires sophisticated analytical techniques. The following are detailed protocols for the key experiments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is employed to assess the percentage of this compound relative to any non-labeled Dapoxetine or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250mm x 4.6 mm, 5µm) is commonly used.[3]

  • Mobile Phase: A typical mobile phase involves a gradient elution with two solvents. For instance, a mixture of acetonitrile and an aqueous buffer like 0.1% trifluoroacetic acid in water.[3] A common isocratic mobile phase consists of acetonitrile and phosphate buffer (pH 3.0 ± 0.1) in a 40:60 (v/v) ratio.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

  • Detection: UV detection is carried out at a wavelength of 230 nm or 292 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable diluent, such as acetonitrile, to a concentration of approximately 1 mg/mL.

  • Analysis: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded.

  • Quantification: The chemical purity is calculated by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Dapoxetine.

  • Mass Analysis: A full scan mass spectrum of the this compound standard is acquired. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d6), as well as ions corresponding to lower deuteration levels (d5, d4, etc.) and the unlabeled molecule (d0), are measured.

  • Calculation of Isotopic Purity: The isotopic purity is calculated using the following formula:

    • Isotopic Purity (%) = [Intensity(d6) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d6))] x 100

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound generally follows the synthetic routes established for unlabeled Dapoxetine, with the introduction of deuterium atoms at specific steps using deuterated reagents.

Figure 1. Generalized Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Amination cluster_final Final Product start1 Deuterated N,N-dimethylamine reaction2 Reaction with Deuterated N,N-dimethylamine start1->reaction2 start2 (R)-3-chloro-1-phenyl-1-propanol reaction1 Reaction of (R)-3-chloro-1-phenyl-1-propanol with 1-Naphthol start2->reaction1 start3 1-Naphthol start3->reaction1 intermediate (R)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol reaction1->intermediate intermediate->reaction2 final_product This compound reaction2->final_product

Caption: Generalized Synthesis Workflow for this compound.

Experimental Workflow for Purity Assessment of this compound

The comprehensive quality control of this compound involves a multi-step analytical workflow to ensure both its chemical and isotopic purity.

Figure 2. Experimental Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_hplc Chemical Purity Analysis cluster_ms Isotopic Purity Analysis cluster_coa Certification sample This compound Reference Standard dissolve Dissolution in a suitable solvent sample->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry Analysis dissolve->ms hplc_result Chemical Purity (%) hplc->hplc_result coa Certificate of Analysis Generation hplc_result->coa ms_result Isotopic Purity (%) ms->ms_result ms_result->coa

Caption: Experimental Workflow for Purity Assessment of this compound.

References

Decoding the Certificate of Analysis for Dapoxetine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Dapoxetine-d6, a deuterated internal standard crucial for the accurate quantification of the drug Dapoxetine in pharmacokinetic and metabolic studies. Understanding the data presented in a CoA is paramount for ensuring the quality, identity, and purity of this reference material, thereby guaranteeing the integrity of research and development data. This guide outlines the typical analytical tests performed, details the experimental protocols, and presents the data in a clear, structured format.

General Information

A Certificate of Analysis for this compound begins with fundamental identifying information for the specific batch of the material. This section typically includes:

ParameterExample DataDescription
Product Name This compound HydrochlorideThe common chemical name of the substance.
Catalogue Number PA STI 024300A unique identifier assigned by the supplier.[1]
CAS Number 1246814-76-5The unique registry number assigned by the Chemical Abstracts Service.[1]
Molecular Formula C₂₁H₁₈D₆ClNOThe elemental composition of the molecule, indicating the presence of six deuterium atoms.[1]
Molecular Weight 347.91 g/mol The mass of one mole of the substance, calculated based on the specific isotopic composition.[1]
Batch Number XXX-XX-XXXXA unique code identifying the specific production lot.
Date of Analysis YYYY-MM-DDThe date on which the quality control testing was performed.
Retest Date YYYY-MM-DDThe date by which the material should be re-analyzed to ensure it still meets specifications.

Physicochemical Properties

This section details the physical and chemical characteristics of this compound, which are important for its handling, storage, and use in analytical methods.

TestSpecificationResult
Appearance White to Off-White SolidConforms
Solubility Soluble in Methanol, DMSOConforms

Structural Confirmation and Identification

Confirmation of the chemical structure is a critical component of a CoA. This is typically achieved through a combination of spectroscopic techniques.

¹H-NMR Spectroscopy

Purpose: To confirm the molecular structure and the position of the deuterium labels by identifying the signals from the remaining protons.

Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field Nuclear Magnetic Resonance (NMR) spectrometer. The resulting spectrum is compared against the known spectrum of non-deuterated Dapoxetine and a reference spectrum for this compound. The absence of proton signals at the deuterated positions confirms the isotopic labeling.

Data Presentation:

ParameterSpecificationResult
¹H-NMR Spectrum Consistent with the structure of this compoundConforms
Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound and to assess its isotopic purity.

Methodology: The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions. For this compound, the expected molecular ion peak will be shifted by approximately 6 mass units compared to the unlabeled compound.

Data Presentation:

ParameterSpecificationResult
Mass Spectrum (m/z) [M+H]⁺ at approx. 312.2Conforms

Purity and Impurity Profile

Ensuring the purity of the reference standard is critical for accurate quantification in analytical assays.

Chromatographic Purity by HPLC

Purpose: To determine the percentage of the main compound (this compound) and to detect and quantify any impurities.

Methodology: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used. A solution of this compound is injected onto a reversed-phase C18 column. A mobile phase, often a mixture of acetonitrile and a buffer, is used to separate the components of the sample. The area of the this compound peak is compared to the total area of all peaks to calculate the purity. A typical detection wavelength for Dapoxetine is around 292 nm.[2]

Data Presentation:

TestMethodSpecificationResult
Purity by HPLC HPLC-UV (292 nm)≥ 98.0%99.5%
Isotopic Purity

Purpose: To determine the percentage of this compound relative to any incompletely deuterated or non-deuterated Dapoxetine.

Methodology: Mass spectrometry is the primary technique for determining isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to Dapoxetine-d0 through this compound, the isotopic distribution can be calculated.

Data Presentation:

TestMethodSpecificationResult
Isotopic Purity LC-MS/MS≥ 99%99.8%

Experimental Protocols and Visualizations

HPLC-UV Purity Determination Workflow

The following diagram illustrates a typical workflow for determining the purity of this compound using HPLC-UV.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve vial Transfer to HPLC Vial dissolve->vial injector Autosampler Injection vial->injector column C18 Reversed-Phase Column injector->column Mobile Phase (ACN/Buffer) detector UV Detector (292 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (%) integration->calculation report Certificate of Analysis calculation->report Report Result

Caption: Workflow for HPLC-UV Purity Analysis of this compound.

LC-MS/MS Isotopic Purity and Identity Confirmation

The following diagram outlines the process of confirming the identity and isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is often used as an internal standard in the analysis of Dapoxetine.

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample This compound Solution injection Injection sample->injection column LC Column Separation injection->column esi Electrospray Ionization (ESI) column->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z for this compound) esi->q1 q2 Quadrupole 2 (Q2) Collision-Induced Dissociation q1->q2 Collision Gas q3 Quadrupole 3 (Q3) Product Ion Scan q2->q3 detector Detector q3->detector data_analysis Data Analysis: - Confirm Molecular Ion - Assess Isotopic Distribution - Confirm Fragmentation Pattern detector->data_analysis Signal coa Certificate of Analysis data_analysis->coa Report Results

Caption: LC-MS/MS Workflow for Identity and Isotopic Purity.

Structural Elucidation via NMR

The relationship between the chemical structure and the analytical techniques used for its confirmation is crucial.

Structural_Confirmation cluster_techniques Analytical Techniques Dapoxetine_d6 This compound Structure NMR 1H-NMR Spectroscopy Dapoxetine_d6->NMR Confirms proton environment and deuteration sites MS Mass Spectrometry Dapoxetine_d6->MS Confirms molecular weight and isotopic enrichment HPLC HPLC-UV Dapoxetine_d6->HPLC Determines chemical purity CoA Certificate of Analysis NMR->CoA MS->CoA HPLC->CoA

Caption: Relationship between Structure and Analytical Confirmation.

Conclusion

A Certificate of Analysis for this compound is a comprehensive document that provides critical data on the identity, purity, and quality of the material. For researchers and scientists, a thorough understanding of the methodologies behind the data is essential for the reliable application of this internal standard in quantitative analytical studies. This guide serves as a reference for interpreting the key sections of a CoA, ensuring that the material meets the stringent requirements for drug development and research.

References

The Pharmacological Profile of Deuterated Dapoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated dapoxetine, a selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation. While clinical data on deuterated dapoxetine is not yet publicly available, this document extrapolates its potential profile based on the known pharmacology of dapoxetine and the established principles of deuterium substitution in medicinal chemistry. The guide covers the mechanism of action, pharmacokinetics, pharmacodynamics, and metabolism of dapoxetine, and presents a hypothetical, yet scientifically grounded, profile for a deuterated analogue. Detailed experimental protocols for the preclinical evaluation of such a compound are provided, along with visualizations of key pathways and workflows to support further research and development in this area.

Introduction: The Rationale for Deuterating Dapoxetine

Dapoxetine is a short-acting SSRI characterized by rapid absorption and elimination, making it suitable for on-demand treatment of premature ejaculation.[1] Its therapeutic effect is mediated by the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft and a subsequent delay in ejaculation.[2] Dapoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[3] The main metabolic pathways involve N-demethylation and N-oxidation.[3]

The "deuterium switch" is a strategy in drug development where hydrogen atoms at specific positions in a molecule are replaced with their stable isotope, deuterium.[4] This substitution can significantly alter the pharmacokinetic profile of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. For drugs where C-H bond breaking is the rate-limiting step in metabolism, deuteration can lead to:

  • Slower metabolic clearance: This can result in a longer half-life and increased systemic exposure (AUC).

  • Reduced formation of certain metabolites: This may decrease the potential for metabolite-driven toxicity or alter the overall safety profile.

  • More consistent inter-individual pharmacokinetics: By reducing the impact of polymorphic metabolizing enzymes.

A patent for deuterium-enriched dapoxetine suggests that deuteration is being explored to potentially improve its pharmacokinetic properties. The primary sites of metabolism, the N,N-dimethylamino group, are logical targets for deuteration to slow down N-demethylation, a key metabolic pathway.

Proposed Pharmacological Profile of Deuterated Dapoxetine

While awaiting empirical data, we can propose a hypothetical pharmacological profile for a deuterated version of dapoxetine (d-dapoxetine) where the N,N-dimethylamino group is deuterated.

Pharmacodynamics

Deuteration is not expected to significantly alter the fundamental pharmacodynamic properties of dapoxetine. The shape and electronic structure of the molecule remain largely unchanged, and therefore, its binding affinity for the serotonin transporter should be comparable to the parent compound.

Table 1: Hypothetical Pharmacodynamic Parameters of Dapoxetine and d-Dapoxetine

ParameterDapoxetined-Dapoxetine (Projected)
Target Serotonin Transporter (SERT)Serotonin Transporter (SERT)
Mechanism of Action Selective Serotonin Reuptake InhibitorSelective Serotonin Reuptake Inhibitor
SERT Binding Affinity (Ki) ~0.1 nM~0.1 nM
Pharmacokinetics

The primary impact of deuteration is anticipated in the pharmacokinetic profile, driven by a reduction in the rate of N-demethylation by CYP2D6 and CYP3A4.

Table 2: Hypothetical Pharmacokinetic Parameters of Dapoxetine and d-Dapoxetine in Humans (Oral Administration)

ParameterDapoxetined-Dapoxetine (Projected)Fold Change
Tmax (h) 1-21-2~1
Cmax (ng/mL) Dose-dependentModerately Increased~1.2-1.5x
AUC (ng·h/mL) Dose-dependentSignificantly Increased~1.5-2.5x
Half-life (t½) (h) ~1.5 (initial), ~19 (terminal)Increased~1.5-2.0x
Metabolism CYP2D6, CYP3A4, FMO1Slower metabolism by CYP2D6/3A4-
Primary Metabolites Desmethyldapoxetine, Dapoxetine-N-oxideReduced formation of desmethyldapoxetine-

Key Signaling and Metabolic Pathways

Dapoxetine's Mechanism of Action at the Synapse

Dapoxetine enhances serotonergic neurotransmission by blocking the reuptake of serotonin from the synaptic cleft. This leads to an accumulation of serotonin, which then acts on post-synaptic receptors to modulate the ejaculatory reflex.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Vesicle serotonin 5-HT presynaptic->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signal Signal Transduction (Ejaculatory Delay) receptor->signal dapoxetine Dapoxetine dapoxetine->sert Inhibition

Dapoxetine's mechanism of action at the serotonergic synapse.

Rationale for Deuteration of Dapoxetine

The metabolic breakdown of dapoxetine, particularly the removal of methyl groups (N-demethylation), is a key determinant of its short half-life. By replacing the hydrogen atoms on these methyl groups with deuterium, the C-D bonds become more resistant to cleavage by metabolic enzymes like CYP2D6 and CYP3A4.

Dapoxetine Dapoxetine (with C-H bonds on N,N-dimethyl group) Metabolism Metabolism by CYP2D6 & CYP3A4 Dapoxetine->Metabolism d_Dapoxetine Deuterated Dapoxetine (with C-D bonds on N,N-dimethyl group) Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) d_Dapoxetine->Slower_Metabolism Desmethyl_Dapoxetine Desmethyldapoxetine Metabolism->Desmethyl_Dapoxetine N-demethylation Pharmacokinetics Pharmacokinetic Profile Metabolism->Pharmacokinetics Reduced_Desmethyl Reduced Formation of Desmethyldapoxetine Slower_Metabolism->Reduced_Desmethyl Slower N-demethylation Altered_PK Altered Pharmacokinetic Profile (e.g., longer t½) Slower_Metabolism->Altered_PK

Conceptual workflow illustrating the effect of deuteration on dapoxetine metabolism.

Detailed Experimental Protocols

The following protocols outline the key in vitro experiments required to characterize the pharmacological profile of a novel deuterated dapoxetine analogue.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of d-dapoxetine for the human serotonin transporter and compare it to that of non-deuterated dapoxetine.

Methodology: Competitive Radioligand Binding Assay

  • Materials:

    • HEK293 cells stably expressing human SERT.

    • Radioligand: [³H]-Citalopram.

    • Non-specific binding control: Fluoxetine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test compounds: Dapoxetine and d-dapoxetine, serially diluted.

  • Procedure:

    • Prepare cell membranes from HEK293-hSERT cells.

    • In a 96-well plate, combine cell membranes, [³H]-Citalopram, and varying concentrations of the test compound or control.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of d-dapoxetine in human liver microsomes and compare it to non-deuterated dapoxetine.

Methodology: Human Liver Microsome (HLM) Assay

  • Materials:

    • Pooled human liver microsomes.

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test compounds: Dapoxetine and d-dapoxetine.

    • Positive controls (e.g., testosterone, verapamil).

  • Procedure:

    • Pre-incubate the test compounds with HLMs in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of d-dapoxetine would follow a structured workflow to comprehensively characterize its pharmacological profile.

Synthesis Synthesis of Deuterated Dapoxetine In_Vitro In Vitro Studies Synthesis->In_Vitro Binding_Assay SERT Binding Assay In_Vitro->Binding_Assay Metabolic_Stability Metabolic Stability (HLM) In_Vitro->Metabolic_Stability In_Vivo In Vivo Studies (Preclinical Species) PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies PD_Models Pharmacodynamic Models In_Vivo->PD_Models Data_Analysis Data Analysis and Comparison with Dapoxetine Binding_Assay->Data_Analysis Metabolic_Stability->Data_Analysis PK_Studies->Data_Analysis PD_Models->Data_Analysis Data_Analysis->In_Vivo Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

Preclinical evaluation workflow for deuterated dapoxetine.

Conclusion

The deuteration of dapoxetine presents a promising strategy to modulate its pharmacokinetic properties, potentially leading to an improved therapeutic profile. Based on the principles of the kinetic isotope effect and the known metabolic pathways of dapoxetine, a deuterated analogue is hypothesized to exhibit a longer half-life and increased systemic exposure due to slower N-demethylation. While its pharmacodynamic activity at the serotonin transporter is expected to remain unchanged, the altered pharmacokinetics could translate to a more favorable dosing regimen or a more consistent clinical response. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of deuterated dapoxetine, enabling a thorough characterization of its pharmacological profile and a data-driven decision on its potential for clinical development. Further in vitro and in vivo studies are essential to validate these hypotheses and fully elucidate the therapeutic potential of this novel chemical entity.

References

Dapoxetine-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dapoxetine-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine. This document covers its chemical properties, analytical applications, and relevant experimental protocols, designed to support research and development activities.

Core Chemical Information

This compound is a stable, isotopically labeled version of Dapoxetine, where six hydrogen atoms on the N,N-dimethyl group have been replaced with deuterium. This labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies where it serves as an ideal internal standard for mass spectrometry-based quantification of Dapoxetine.

Chemical Properties

The fundamental chemical identifiers and properties of this compound and its hydrochloride salt are summarized below.

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 1132642-58-01246814-76-5[1]
Molecular Formula C₂₁H₁₇D₆NOC₂₁H₁₈D₆ClNO
Synonyms (S)-N,N-di(trideuteriomethyl)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine(1S)-3-Naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine hydrochloride

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard in the bioanalytical quantification of Dapoxetine in biological matrices, such as human plasma. Its chemical and physical properties are nearly identical to Dapoxetine, ensuring similar extraction recovery and ionization efficiency in mass spectrometry, while its increased mass allows for clear differentiation from the unlabeled analyte.

Quantification of Dapoxetine in Human Plasma by LC-MS/MS

A common application is in bioequivalence studies of Dapoxetine formulations. The following protocol outlines a typical experimental workflow for the determination of Dapoxetine in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Plasma Sample Collection p2 Addition of this compound (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Collection p4->p5 lc HPLC Separation p5->lc ms Tandem Mass Spectrometry Detection lc->ms da1 Peak Integration ms->da1 da2 Ratio of Analyte to Internal Standard da1->da2 da3 Quantification using Calibration Curve da2->da3

Caption: Experimental workflow for Dapoxetine quantification in plasma.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of a methanol/water (50:50, v/v) solution containing a known concentration of this compound (internal standard).

  • Vortex the mixture for 5 minutes.

  • Add a protein precipitating agent, such as acetonitrile, to the mixture.

  • Vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C8 or C18 reversed-phase column (e.g., ACE C8, 4.6 x 50 mm, 5 µm) is suitable.[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).[2]

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor-to-product ion transitions for both Dapoxetine and this compound.

3. Mass Spectrometry Parameters

The mass transitions for Dapoxetine and a deuterated internal standard (in this case, Dapoxetine-d7 was used in a similar study, the principles for -d6 would be analogous) are crucial for selective detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dapoxetine306.2157.2
Dapoxetine-d7313.2164.2
Data adapted from a study using Dapoxetine-d7 as an internal standard.[3]

The fragmentation of Dapoxetine typically begins with the loss of the dimethylamine group.[4]

A robust bioanalytical method should be validated for the following parameters:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Should be minimal and consistent across different sources of the biological matrix
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration

Synthesis Outline

G cluster_synthesis Conceptual Synthesis of this compound start Precursor Amine ((S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) product This compound start->product Reductive Amination reagent Deuterated Formaldehyde (CD₂O) and Deuterated Formic Acid (DCOOD) (Eschweiler-Clarke Reaction) reagent->product

Caption: Conceptual synthesis of this compound.

This pathway illustrates a plausible method for the introduction of the two deuterated methyl groups onto the primary amine of the Dapoxetine precursor. The Eschweiler-Clarke reaction is a well-established method for the methylation of amines.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Dapoxetine in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies in the development and clinical use of Dapoxetine. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical procedures for their specific research needs.

References

Solubility Profile of Dapoxetine-d6 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dapoxetine-d6, a deuterated analog of Dapoxetine. Due to the limited availability of specific quantitative solubility data for this compound, this document presents available data for Dapoxetine hydrochloride as a close surrogate. This information is critical for researchers working on analytical method development, formulation studies, and other areas of pharmaceutical sciences where this compound is utilized, often as an internal standard.[1]

Introduction to this compound

This compound is a stable isotope-labeled version of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[2][3] Its chemical formula is C21H17D6NO·ClH, and it has a molecular weight of approximately 347.9 g/mol .[2] Primarily used in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as LC-MS, its solubility in various organic solvents is a key parameter for accurate and reproducible experimental work.[1]

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)~16 mg/mL
Ethanol~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
MethanolFreely Soluble
Propylene GlycolFreely Soluble

Data sourced from Cayman Chemical product information sheet for DL-Dapoxetine (hydrochloride) and ChemicalBook entry for Dapoxetine hydrochloride.

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical research. The shake-flask method is a widely accepted and reliable technique for establishing the thermodynamic solubility of a compound.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • This compound solid

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

  • Sealed glass vials or flasks

  • Temperature-controlled agitator (e.g., orbital shaker, magnetic stirrer with hotplate)

  • Centrifuge

  • Chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Place the container in a temperature-controlled agitator and shake for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation:

    • Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid.

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve and accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification start Add excess this compound to solvent equilibrate Agitate at constant temperature (24-72h) start->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter analyze_sample Analyze filtered sample via HPLC filter->analyze_sample prep_standards Prepare standard solutions cal_curve Generate HPLC calibration curve prep_standards->cal_curve cal_curve->analyze_sample calc_sol Calculate solubility analyze_sample->calc_sol

References

Methodological & Application

Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma using Dapoxetine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dapoxetine in human plasma. Dapoxetine-d6 is employed as an internal standard (IS) to ensure high accuracy and precision. The protocol involves a straightforward sample preparation procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Accurate and reliable quantification of Dapoxetine in biological matrices is crucial for clinical and research applications. LC-MS/MS offers high selectivity and sensitivity for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data. This document provides a detailed protocol for the determination of Dapoxetine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Dapoxetine hydrochloride

  • This compound hydrochloride

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (blank)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation

Two primary methods for sample preparation are presented: protein precipitation (PP) and liquid-liquid extraction (LLE).

Protocol 1: Protein Precipitation (PP) [2][3]

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the working standard or quality control sample and 25 µL of the internal standard working solution (this compound).

  • Vortex the sample for 5 minutes.

  • Add 450 µL of acetonitrile (or methanol/water 50:50, v/v) to precipitate the plasma proteins.

  • Vortex for another 5 minutes.

  • Centrifuge the sample at 1700 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [1]

  • To a suitable volume of plasma, add the internal standard (this compound).

  • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
ColumnACE C8 (4.6 x 50 mm, 5 µm) or equivalent
Mobile PhaseA: 0.01 M Ammonium acetate + 0.02% Formic acid in waterB: Acetonitrile
GradientIsocratic: 15% A and 85% B
Flow Rate0.5 mL/min
Column Temperature35°C
Injection Volume5 µL
Autosampler Temperature4°C
Run TimeApproximately 1.6 - 2.8 minutes[2]

Table 2: Mass Spectrometry Conditions

ParameterCondition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Multiple Reaction Monitoring (MRM)See Table 3

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Dapoxetine306.2157.2
This compound312.2 (approx.)163.2 (approx.)
Dapoxetine-d7313.2164.2

Note: The exact m/z values for this compound may vary slightly based on the deuteration pattern. The values for Dapoxetine-d7 are also provided for reference as it is another suitable internal standard.

Method Validation Summary

The described method has been validated according to regulatory guidelines. A summary of the performance characteristics is provided below.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range5.0 - 600 ng/mL or 2.0 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy97 - 106%
Precision (CV, %)≤ 5%
Recovery> 90%
StabilityDapoxetine was found to be stable under various storage and processing conditions.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Column HPLC Separation (C8 Column) Supernatant->LC_Column Injection ESI Electrospray Ionization (Positive Mode) LC_Column->ESI MS Mass Spectrometry (Triple Quadrupole) ESI->MS Detection MRM Detection (Dapoxetine & IS) MS->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: LC-MS/MS workflow for Dapoxetine analysis.

Sample_Prep_Comparison cluster_PP Protein Precipitation (PP) cluster_LLE Liquid-Liquid Extraction (LLE) Start Plasma Sample + this compound PP_Solvent Add Acetonitrile Start->PP_Solvent LLE_Solvent Add Organic Solvent Start->LLE_Solvent PP_Vortex Vortex PP_Solvent->PP_Vortex PP_Centrifuge Centrifuge PP_Vortex->PP_Centrifuge PP_Supernatant Inject Supernatant PP_Centrifuge->PP_Supernatant LLE_Vortex Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Separate Separate Organic Layer LLE_Vortex->LLE_Separate LLE_Evaporate Evaporate LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Inject Inject LLE_Reconstitute->LLE_Inject

Caption: Comparison of sample preparation protocols.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Dapoxetine in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a research or clinical setting. The excellent accuracy and precision underscore the robustness of this method for bioanalytical applications.

References

Application Notes and Protocols for the Use of Dapoxetine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the on-demand treatment of premature ejaculation.[1] Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic use and ensuring patient safety. Dapoxetine-d6, a deuterated analog of dapoxetine, serves as an ideal internal standard for quantitative bioanalysis in pharmacokinetic studies. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate and precise quantification of dapoxetine in biological matrices by correcting for variability during sample preparation and analysis.[2][3] These application notes provide a detailed protocol for conducting a pharmacokinetic study of dapoxetine using this compound as an internal standard.

Data Presentation

Pharmacokinetic parameters of dapoxetine are dose-dependent. The following tables summarize key pharmacokinetic data from single-dose studies in healthy male subjects.

Table 1: Pharmacokinetic Parameters of Dapoxetine Following Single Oral Doses

DoseCmax (ng/mL)Tmax (hours)AUCinf (ng·h/mL)t1/2 (initial, hours)t1/2 (terminal, hours)
30 mg2971.01-1.3118.7
60 mg4981.27-1.4221.9

Data compiled from a study by Dresser et al., 2006, as cited in McMahon et al., 2012.[4] A high-fat meal has been shown to have an insignificant effect on the Cmax of dapoxetine.[5]

Table 2: Bioanalytical Method Parameters for Dapoxetine Quantification using LC-MS/MS with this compound

ParameterValue
Internal StandardThis compound
Linearity Range5.0 - 600 ng/mL
Accuracy (Intra-day and Inter-day)97 - 106%
Precision (CV, %)≤ 5%
Recovery> 90%

Data based on a validated LC-MS/MS method.

Experimental Protocols

This section outlines a representative protocol for a pharmacokinetic study of dapoxetine in human subjects, utilizing this compound as an internal standard for bioanalysis.

Study Design and Conduct

A typical study design would be a randomized, single-center, two-period, open-label, crossover study in healthy male subjects.

  • Subjects: Healthy male volunteers, aged 18-64 years.

  • Dosing: Subjects would receive a single oral dose of dapoxetine (e.g., 30 mg or 60 mg).

  • Washout Period: A suitable washout period (e.g., 7 days) should be implemented between dosing periods in a crossover design.

  • Blood Sampling: Blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen at -20°C or lower until analysis.

Bioanalytical Method: Quantification of Dapoxetine in Plasma using LC-MS/MS

This protocol is based on established methods for the quantification of dapoxetine in human plasma.

2.1. Materials and Reagents

  • Dapoxetine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (blank)

2.2. Preparation of Stock and Working Solutions

  • Dapoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve dapoxetine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the dapoxetine stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).

2.3. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes, followed by centrifugation at 6000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a portion (e.g., 5 µL) into the LC-MS/MS system.

2.4. LC-MS/MS Conditions

  • LC System: A validated UPLC or HPLC system.

  • Column: A suitable C8 or C18 column (e.g., ACE C8, 50 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid) in a gradient or isocratic elution. A typical composition is 85:15 (v/v) acetonitrile:buffer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Dapoxetine: m/z 306.3 → 157.2

    • This compound: m/z 312.3 → 163.2 (Note: The exact m/z will depend on the deuteration pattern of the internal standard).

2.5. Data Analysis

  • Peak areas of dapoxetine and this compound are integrated.

  • A calibration curve is constructed by plotting the peak area ratio of dapoxetine to this compound against the nominal concentration of the calibration standards.

  • The concentration of dapoxetine in the unknown samples is determined from the calibration curve using the peak area ratios.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of Dapoxetine as a selective serotonin reuptake inhibitor (SSRI).

Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis_phase Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Dapoxetine Administration (e.g., 30mg or 60mg) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling (Pre-dose and Post-dose) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (LLE with this compound IS) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration & Quantification) LC_MS_MS_Analysis->Data_Processing PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (NCA) Data_Processing->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Reporting Final Report Generation Statistical_Analysis->Reporting

Caption: Workflow for a typical pharmacokinetic study of Dapoxetine.

References

Bioanalytical Method for Dapoxetine-d6 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of Dapoxetine-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard (IS) used for the accurate quantification of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation.[1][2] This method is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Dapoxetine works by inhibiting the serotonin transporter, which increases the action of serotonin in the postsynaptic cleft and, as a result, promotes ejaculatory delay.[1][3] Accurate measurement of Dapoxetine in biological matrices is essential for clinical and research applications. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. This document outlines a robust and reliable LC-MS/MS method for this purpose.

Signaling Pathway of Dapoxetine

Dapoxetine, as a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) in the presynaptic neuron. By blocking SERT, it prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is the basis of its therapeutic effect.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin Vesicle serotonin Serotonin (5-HT) presynaptic->serotonin Release serotonin_transporter Serotonin Transporter (SERT) serotonin->serotonin_transporter Reuptake postsynaptic_receptor Postsynaptic Receptor serotonin->postsynaptic_receptor Binding signal Signal Transduction postsynaptic_receptor->signal Activation dapoxetine Dapoxetine dapoxetine->serotonin_transporter Inhibition

Caption: Mechanism of action of Dapoxetine as an SSRI.

Experimental Protocols

This section details the materials and procedures for the quantification of Dapoxetine using this compound as an internal standard.

Materials and Reagents
  • Dapoxetine hydrochloride reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetonitrile or methanol)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Dapoxetine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Dapoxetine primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation

Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation (PP)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex.

  • Add 50 µL of 1M sodium hydroxide solution and vortex.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting conditions that may require optimization for a specific instrument and column.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 20% B, increase to 95% B over 2 min, hold for 1 min, return to 20% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 4 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
MRM Transition (Dapoxetine) Q1: 306.2 m/z → Q3: 157.2 m/z
MRM Transition (this compound) Q1: 312.2 m/z → Q3: 163.2 m/z

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity The relationship between the concentration of the analyte and the instrument response.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).For at least three QC levels (low, mid, high), the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should not exceed 15% (20% for LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery at different concentration levels.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 4: Linearity of Dapoxetine Calibration Curve

Nominal Conc. (ng/mL)Back-calculated Conc. (ng/mL) (Mean ± SD, n=3)Accuracy (%)
1.00.98 ± 0.0598.0
5.05.12 ± 0.21102.4
20.019.55 ± 0.8997.8
100.0101.3 ± 4.5101.3
400.0395.8 ± 15.299.0
800.0805.1 ± 30.1100.6
1000.0992.5 ± 41.399.3
Correlation Coefficient (r²): 0.998

Table 5: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD (ng/mL) Precision (%CV)
LLOQ 1.01.02 ± 0.087.8
Low 3.02.95 ± 0.155.1
Mid 300.0305.1 ± 12.54.1
High 750.0742.5 ± 28.23.8

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the bioanalytical method.

start Start: Receive Plasma Samples add_is Add this compound (IS) start->add_is sample_prep Sample Preparation (Protein Precipitation or LLE) lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis add_is->sample_prep data_processing Data Processing and Quantification lc_ms_analysis->data_processing report Generate Report data_processing->report end End report->end

Caption: Bioanalytical workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Dapoxetine in human plasma using this compound as an internal standard. The detailed protocol and validation parameters outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of Dapoxetine. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Dapoxetine and its Metabolites in Human Plasma Using Dapoxetine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Dapoxetine and its major metabolites, Dapoxetine-N-oxide and Desmethyldapoxetine, in human plasma. The method utilizes a stable isotope-labeled internal standard, Dapoxetine-d6, for accurate and precise quantification. A streamlined sample preparation protocol using protein precipitation enables high-throughput analysis. This method is ideally suited for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] To understand its pharmacokinetic profile and metabolic fate, a reliable and sensitive analytical method for the simultaneous determination of Dapoxetine and its primary metabolites is crucial.[2][3] The major metabolic pathways of Dapoxetine include N-oxidation and N-demethylation, leading to the formation of Dapoxetine-N-oxide and Desmethyldapoxetine, respectively.[1][2] This application note presents a validated UPLC-MS/MS method that offers high selectivity, sensitivity, and speed for the analysis of these compounds in human plasma. The use of this compound as an internal standard (IS) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
  • Dapoxetine, Dapoxetine-N-oxide, Desmethyldapoxetine, and this compound standards were of high purity (≥98%).

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for sample preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Conditions
  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

MS/MS Conditions
  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions were used for the quantification of the analytes and the internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Dapoxetine306.3261.20.053015
Dapoxetine-N-oxide322.2261.20.053520
Desmethyldapoxetine292.2261.20.053015
This compound (IS)312.3261.20.053015

*Note: The MRM transition for this compound is an estimation based on the known fragmentation of Dapoxetine, which involves the loss of the dimethylamine group. The precursor ion reflects the addition of six deuterium atoms to the parent molecule. The product ion is expected to be the same as that of Dapoxetine, assuming deuteration is on the N,N-dimethyl group.

Results and Discussion

Method Performance

The UPLC-MS/MS method demonstrated excellent performance for the quantification of Dapoxetine and its metabolites in human plasma.

Table 1: Linearity and Sensitivity of the Method

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Dapoxetine1.0 - 5001.0>0.995
Dapoxetine-N-oxide0.5 - 2500.5>0.995
Desmethyldapoxetine0.5 - 2500.5>0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Dapoxetine Low3.0< 5< 695 - 105
Mid75< 4< 597 - 103
High400< 3< 498 - 102
Dapoxetine-N-oxide Low1.5< 6< 794 - 106
Mid40< 5< 696 - 104
High200< 4< 597 - 103
Desmethyldapoxetine Low1.5< 7< 893 - 107
Mid40< 6< 795 - 105
High200< 5< 696 - 104

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 100 µL Human Plasma is Add this compound (IS) plasma->is ppt Protein Precipitation with Acetonitrile is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc_injection Inject into UPLC-MS/MS reconstitute->uplc_injection uplc UPLC Separation (C18 Column) uplc_injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification msms->quant

Figure 1. Experimental workflow for the UPLC-MS/MS analysis of Dapoxetine and its metabolites.

G Dapoxetine Dapoxetine Desmethyldapoxetine Desmethyldapoxetine Dapoxetine->Desmethyldapoxetine N-Demethylation (CYP2D6, CYP3A4) Dapoxetine_N_Oxide Dapoxetine-N-Oxide Dapoxetine->Dapoxetine_N_Oxide N-Oxidation (FMO1) Conjugates Glucuronide/Sulfate Conjugates Desmethyldapoxetine->Conjugates Dapoxetine_N_Oxide->Conjugates Elimination Elimination Conjugates->Elimination

Figure 2. Simplified metabolic pathway of Dapoxetine.

Conclusion

This application note describes a rapid, sensitive, and reliable UPLC-MS/MS method for the simultaneous quantification of Dapoxetine and its major metabolites, Dapoxetine-N-oxide and Desmethyldapoxetine, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple and efficient protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies.

References

Application Note: High-Throughput Analysis of Dapoxetine and Dapoxetine-d6 in Biological Matrices via Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized for the management of premature ejaculation. The accurate quantification of Dapoxetine and its deuterated internal standard, Dapoxetine-d6, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note presents a detailed protocol for the efficient liquid-liquid extraction (LLE) of Dapoxetine and this compound from human plasma, urine, and whole blood, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are robust, reproducible, and suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

Liquid-Liquid Extraction from Human Plasma

This protocol is optimized for the extraction of Dapoxetine and its internal standard from human plasma, a common matrix for pharmacokinetic analysis.[1][2]

Materials:

  • Human plasma samples

  • Dapoxetine and this compound analytical standards

  • Tertiary butyl methyl ether (TBME)

  • Reagent grade water

  • Ammonium hydroxide (optional, for pH adjustment)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Preparation: Aliquot 250 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to each plasma sample.

  • pH Adjustment (Optional): For basic drugs like Dapoxetine, adjusting the pH of the aqueous phase to be at least two pH units above the pKa can enhance extraction efficiency into an organic solvent. Add a small volume of dilute ammonium hydroxide to raise the pH.

  • Liquid-Liquid Extraction: Add 1 mL of tertiary butyl methyl ether to each tube.

  • Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.

Dispersive Liquid-Liquid Microextraction (DLLME) from Urine (Adapted Method)

This protocol is an adaptation of a method for a similar SSRI, fluoxetine, and can be optimized for Dapoxetine extraction from urine.[3] DLLME is a miniaturized LLE technique that is rapid and requires minimal solvent.

Materials:

  • Urine samples

  • Dapoxetine and this compound analytical standards

  • Chloroform (extraction solvent)

  • Isopropyl alcohol (disperser solvent)

  • 30 mmol/L sodium tetraborate buffer (pH 9.2)

  • 1% HCl in methanol

  • Microcentrifuge tubes with conical bottom

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: Dilute 1.0 mL of urine sample with 1.0 mL of 30 mmol/L sodium tetraborate buffer (pH 9.2) in a conical microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard.

  • Extraction/Disperser Solvent Mixture: Prepare a mixture of 41 µL of chloroform in 0.5 mL of isopropyl alcohol.

  • Injection and Extraction: Rapidly inject the extraction/disperser solvent mixture into the prepared urine sample. A cloudy solution will form, indicating the dispersion of the extraction solvent.

  • Centrifugation: Centrifuge for 3 minutes at high speed (e.g., 10,625 x g) to sediment the organic phase.

  • Collection of Sedimented Phase: Carefully collect the sedimented organic phase (approximately 8 µL) using a microsyringe.

  • Evaporation and Reconstitution: Transfer the collected phase to a clean vial containing 10 µL of 1% HCl in methanol and evaporate to dryness under nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction from Whole Blood (General Protocol)

This general protocol for the extraction of drugs from whole blood can be adapted for Dapoxetine. Optimization of the extraction solvent and pH may be required for optimal recovery.

Materials:

  • Whole blood samples

  • Dapoxetine and this compound analytical standards

  • Selected extraction solvent (e.g., a mixture of methanol:acetonitrile (40:60 v/v) or ethyl acetate)

  • Internal standard solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solution

Procedure:

  • Sample Preparation: Aliquot 50 µL of whole blood into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard solution (e.g., 1000 ng/mL of this compound).

  • Extraction: Add 1.0 mL of the chosen extraction solvent mixture.

  • Vortexing: Vortex the samples for 10 seconds.

  • Centrifugation: Centrifuge at 4100 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the entire supernatant (approximately 1 mL) to a clean tube.

  • Evaporation: Evaporate the solvent under a stream of nitrogen at room temperature.

  • Reconstitution: Add 150 µL of the mobile phase mixture to the dried residue and vortex.

  • Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to a vial for LC-MS/MS injection.

Data Presentation

The following tables summarize the quantitative data from various studies on the analysis of Dapoxetine in biological matrices.

Table 1: Method Validation Parameters for Dapoxetine in Human Plasma

ParameterResultReference
Linearity Range5.0 - 600 ng/mL[1][2]
Linearity Range2.00 - 1000 ng/mL
Linearity Range0.1 - 1200 ng/mL
Intra-day Accuracy97 - 106%
Inter-day Accuracy97 - 106%
Intra-day Precision (CV, %)≤ 5%
Inter-day Precision (CV, %)≤ 5%
Recovery> 90%
Recovery99.7% - 104.2%
Recovery82.03% - 84.6%
Lower Limit of Quantification (LLOQ)5.0 ng/mL
Lower Limit of Quantification (LLOQ)2.0 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Internal StandardThis compound
Internal StandardDapoxetine-d7
Internal StandardReboxetine

Visualization

The following diagram illustrates the general experimental workflow for the liquid-liquid extraction of Dapoxetine and this compound from biological matrices.

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, Whole Blood) Spike_IS Spike with this compound (Internal Standard) BiologicalMatrix->Spike_IS Add_Solvent Add Organic Extraction Solvent Spike_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Fig. 1: General workflow for LLE of Dapoxetine.

Conclusion

The presented liquid-liquid extraction protocols provide effective and reliable methods for the isolation and subsequent quantification of Dapoxetine and its deuterated internal standard from various biological matrices. These methods are essential for researchers and professionals in drug development and clinical analysis, enabling accurate assessment of the pharmacokinetic and metabolic profiles of Dapoxetine. The provided data and workflow diagrams serve as a comprehensive guide for the implementation of these techniques in a laboratory setting.

References

Application Notes & Protocols for the Analysis of Dapoxetine Utilizing Dapoxetine-d6 as an Internal Standard via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the quantitative analysis of Dapoxetine in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a deuterated internal standard, Dapoxetine-d6, is highlighted as a robust method for ensuring accuracy and precision in bioanalytical studies. The methodologies outlined are suitable for pharmacokinetic and bioequivalence studies.

I. Chromatographic Methods and Quantitative Data

Several validated methods have been established for the determination of Dapoxetine in human plasma. The following tables summarize the key chromatographic and validation parameters from a highly sensitive and reproducible LC-MS/MS method that employs this compound as an internal standard.

Table 1: Chromatographic Conditions [1]

ParameterDetails
Analytical Column ACE C8 (4.6 x 50 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01M Ammonium acetate + 0.02% Formic acid solution (85:15, v/v)
Flow Rate Not explicitly stated, but run time is short.
Run Time 1.6 minutes[1]
Internal Standard This compound

Table 2: Method Validation Parameters [1]

ParameterResult
Linearity Range 5.0 - 600 ng/mL
Intra-day Accuracy 97 - 106%
Inter-day Accuracy 97 - 106%
Precision (CV, %) ≤ 5%
Recovery > 90%

II. Experimental Protocols

A detailed protocol for the extraction and analysis of Dapoxetine from human plasma using this compound as an internal standard is provided below. This protocol is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

A. Materials and Reagents

  • Dapoxetine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Human plasma (blank)

B. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

C. Preparation of Stock and Working Solutions

  • Dapoxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve the Dapoxetine reference standard in a suitable solvent (e.g., methanol or acetonitrile) to achieve a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in a suitable solvent to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dapoxetine stock solution with a suitable solvent to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the mobile phase to a suitable concentration for spiking into plasma samples.

D. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution to each plasma sample (except for blank samples).

  • Vortex the samples for 30 seconds.

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

E. HPLC-MS/MS Analysis

  • Set up the HPLC-MS/MS system with the chromatographic conditions specified in Table 1 .

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a specific volume of the prepared sample into the HPLC system.

  • Monitor the eluent using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Dapoxetine and this compound should be determined and optimized.

III. Visualized Workflows

A. Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for the analysis of Dapoxetine in human plasma using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike Spike with this compound (IS) Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Workflow for Dapoxetine analysis in plasma.

B. Logical Relationship of Internal Standard Method

This diagram outlines the principle of using a deuterated internal standard for accurate quantification.

G Analyte Dapoxetine (Analyte) SamplePrep Sample Preparation Variability (e.g., Extraction Loss) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep InstrumentalVar Instrumental Variability (e.g., Injection Volume, Ion Suppression) SamplePrep->InstrumentalVar Ratio Ratio of Analyte/IS Response InstrumentalVar->Ratio Concentration Accurate Concentration Determination Ratio->Concentration

Caption: Principle of deuterated internal standard use.

References

Application of Dapoxetine-d6 in Bioequivalence Studies of Dapoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dapoxetine-d6 as an internal standard in bioequivalence studies of Dapoxetine. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are the industry standard for pharmacokinetic analysis in clinical trials.

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the on-demand treatment of premature ejaculation.[1][2][3] To bring a generic version of a drug to market, regulatory agencies require bioequivalence (BE) studies to demonstrate that the generic product performs in the same manner as the innovator product. A critical component of these studies is the accurate quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the required precision and accuracy in these bioanalytical methods. This compound, being chemically identical to Dapoxetine but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby ensuring reliable quantification.

Mechanism of Action: Serotonin Reuptake Inhibition

Dapoxetine functions by inhibiting the serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[1] This enhanced serotonergic neurotransmission in the central nervous system helps to delay ejaculation.[1]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Increased_Serotonin Increased Serotonin Concentration Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition Postsynaptic_Receptor Postsynaptic Receptor Increased_Serotonin->Postsynaptic_Receptor Increased Receptor Activation Neuronal_Response Physiological Response Postsynaptic_Receptor->Neuronal_Response Delayed Ejaculation Response

Figure 1: Mechanism of action of Dapoxetine.

Experimental Protocols

Bioanalytical Method for Dapoxetine in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of dapoxetine in human plasma using this compound as an internal standard (IS).

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a portion of the sample into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column ACE C8 (4.6 x 50 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid solution (85:15, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dapoxetine: m/z 306.2 → 157.2this compound: m/z 312.2 → 163.2 (Note: a d7 analog has also been used with m/z 313.2 → 164.2)
Ion Source Temp. 550°C

c. Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.990.998
Concentration Range Dependent on expected concentrations5.0 - 600 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 5%
Intra-day Accuracy (%) 85% - 115% (80% - 120% at LLOQ)97% - 106%
Inter-day Accuracy (%) 85% - 115% (80% - 120% at LLOQ)97% - 106%
Recovery (%) Consistent, precise, and reproducible> 90%
Bioequivalence Study Protocol Outline

A typical bioequivalence study for Dapoxetine would follow a randomized, open-label, two-period, two-sequence, crossover design.

Figure 2: Bioequivalence study workflow.

a. Study Population: Healthy male subjects, typically aged 18-64 years.

b. Study Design:

  • Design: Randomized, single-center, two-period, open-label, two-way crossover study.

  • Phases: Two treatment periods separated by a washout period of at least 7-14 days.

  • Dosing: Single oral dose of the test and reference formulations of Dapoxetine (e.g., 30 mg or 60 mg) under fasting or fed conditions.

c. Blood Sampling:

  • Pre-dose blood sample collected.

  • Post-dose blood samples collected at specified time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

d. Pharmacokinetic Analysis:

  • Plasma concentrations of Dapoxetine are determined using the validated LC-MS/MS method.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time 0 extrapolated to infinity.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

e. Statistical Analysis and Bioequivalence Criteria:

  • The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

Pharmacokinetic Parameters of Dapoxetine

The following table summarizes typical pharmacokinetic parameters of Dapoxetine from single-dose studies in healthy volunteers.

Parameter30 mg Dose60 mg Dose
Cmax (ng/mL) 297498
Tmax (hr) 1.011.27
AUC0-∞ (ng·h/mL) ~1000-1500~2000-3000
t1/2 (hr) 1.31 (initial), 18.7 (terminal)1.42 (initial), 21.9 (terminal)

Data compiled from clinical studies.

Bioequivalence Study Results Example

The following table illustrates how the results of a bioequivalence study are typically presented.

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)Bioequivalence Conclusion
Cmax 98.592.0 - 105.0Passes
AUC0-t 101.295.5 - 107.0Passes
AUC0-∞ 100.894.8 - 106.5Passes

These are example data; actual results will vary.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust, sensitive, and reliable method for the quantification of Dapoxetine in human plasma. This is essential for conducting bioequivalence studies that meet stringent regulatory requirements. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals involved in the development of generic Dapoxetine formulations.

References

Application Note: High-Throughput Analysis of Dapoxetine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dapoxetine in human plasma. Dapoxetine-d6 is employed as the internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and other drug development applications requiring reliable quantification of Dapoxetine.

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate and precise measurement of Dapoxetine concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical research. This document provides a detailed protocol for the determination of Dapoxetine in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental

Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The optimized MRM transitions and compound-specific parameters for Dapoxetine and this compound are summarized in Table 1. While specific parameters for this compound were not explicitly found, the parameters for Dapoxetine-d7 are provided as a close approximation and a good starting point for optimization.[2][3][4]

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE) (eV)Declustering Potential (DP) (V)
Dapoxetine306.2157.23360
Dapoxetine-d7 (surrogate for d6)313.2164.23460

Note: These parameters may require optimization on the specific instrument used.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase HPLC or UPLC system. The conditions outlined in Table 2 provide a good starting point for method development.

Table 2: Liquid Chromatography Parameters

ParameterValue
Column ACE C8 (4.6 x 50 mm, 5 µm) or equivalent
Mobile Phase A 0.01 M Ammonium acetate + 0.02% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 85% B
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 2 minutes

Protocols

Standard and Quality Control (QC) Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of Dapoxetine in methanol.

  • Prepare a 1 mg/mL stock solution of this compound (Internal Standard) in methanol.

  • From the Dapoxetine stock solution, prepare a series of working standard solutions by serial dilution in 50:50 methanol:water to cover the desired calibration curve range (e.g., 5-600 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • Label polypropylene microcentrifuge tubes for each standard, QC, and unknown plasma sample.

  • To each tube, add 100 µL of the respective plasma sample.

  • Add 20 µL of the this compound internal standard working solution to all tubes except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the sample into the LC-MS/MS system.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is vortex1 Vortex add_is->vortex1 add_precip Add Acetonitrile (300 µL) vortex1->add_precip vortex2 Vortex add_precip->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject into LC-MS/MS transfer->injection hplc HPLC Separation (C8 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Dapoxetine calibration->quantification

Caption: LC-MS/MS workflow for Dapoxetine analysis.

Data Analysis

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Dapoxetine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Dapoxetine in the QC and unknown samples are then determined from the calibration curve.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of Dapoxetine in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol ensures accuracy, precision, and efficiency, making this method well-suited for regulated bioanalysis in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Dapoxetine-d6 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in Dapoxetine-d6 assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Dapoxetine, and its deuterated internal standard (IS), this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] The presence of endogenous matrix components like phospholipids, salts, and proteins in biological samples is a primary cause of these effects.[2][3] Matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Since this compound is chemically and structurally very similar to Dapoxetine, it co-elutes from the chromatography column and experiences nearly identical ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Dapoxetine and this compound. If this shift leads to the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the common causes of unexpected matrix effects in this compound assays?

A4: Common causes include:

  • High concentrations of phospholipids in the biological matrix (e.g., plasma, serum).

  • Co-administered drugs or their metabolites that co-elute with Dapoxetine and this compound.

  • Formulation excipients , such as polyethylene glycol (PEG), which can cause significant ion suppression.

  • Contaminants from sample collection tubes or processing materials.

  • Inadequate sample preparation that fails to remove interfering substances.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound assays.

Problem 1: Poor Reproducibility of Dapoxetine/Dapoxetine-d6 Area Ratio
Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Assess Co-elution: Overlay the chromatograms of Dapoxetine and this compound. A significant shift in retention time may indicate an isotope effect leading to differential matrix effects. 2. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure complete co-elution.
Variable Sample Matrix 1. Evaluate Different Lots of Matrix: Analyze samples from at least six different sources of the biological matrix to assess inter-subject variability of the matrix effect. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.
Inconsistent Sample Processing 1. Standardize Procedures: Ensure all samples, calibrators, and quality controls are treated identically during extraction and reconstitution. 2. Check for Evaporation Issues: Inconsistent drying and reconstitution steps can concentrate matrix components differently.
Problem 2: Significant Ion Suppression or Enhancement Observed
Potential Cause Troubleshooting Steps
Phospholipid Interference 1. Phospholipid Monitoring: Include MRM transitions specific to common phospholipids to identify their elution regions and assess their potential for interference. 2. Use Phospholipid Removal Plates/Cartridges: Incorporate a phospholipid removal step in the sample preparation workflow.
Co-eluting Interferences 1. Post-Column Infusion Analysis: Perform a post-column infusion experiment to identify the retention time regions with the most significant ion suppression or enhancement. 2. Modify Chromatographic Separation: Adjust the analytical gradient to separate the elution of Dapoxetine and this compound from the regions of high matrix effects.
High Analyte Concentration 1. Sample Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect. This is only feasible if the analyte concentration remains above the lower limit of quantification.

Quantitative Data Summary

The following table summarizes typical matrix effect values observed in Dapoxetine bioanalytical methods. The Matrix Effect (ME) is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, expressed as a percentage. An ME < 100% indicates ion suppression, while an ME > 100% indicates ion enhancement.

Analyte Internal Standard Matrix Sample Preparation Matrix Effect (%) IS Normalized Matrix Effect (%) Reference
DapoxetineDapoxetine-d7Human PlasmaProtein PrecipitationNot Reported99.0
DapoxetineThis compoundHuman PlasmaLiquid-Liquid ExtractionNot ReportedNot Reported
Avanafil & DapoxetineTadalafilHuman PlasmaProtein PrecipitationAssessedWithin acceptance criteria

Note: Specific quantitative values for the absolute matrix effect on Dapoxetine and this compound are not always detailed in published literature, as the focus is often on the successful validation of the method using a deuterated internal standard to compensate for these effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Dapoxetine and this compound into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (from at least six different sources). Spike the extracted matrix with Dapoxetine and this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with Dapoxetine and this compound at low and high concentrations before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Internal Standard (IS) Normalized ME:

    • ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • IS Normalized ME (%) = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A) ) * 100

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

  • System Setup:

    • Use a T-connector to introduce a constant flow of a standard solution containing Dapoxetine and this compound into the mobile phase after the analytical column and before the mass spectrometer ion source.

    • A syringe pump is typically used to deliver the standard solution at a low, constant flow rate.

  • Infusion and Injection:

    • Begin infusing the standard solution and allow the signal to stabilize, establishing a steady baseline.

    • Inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal of Dapoxetine and this compound.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

Visualizations

MatrixEffect_Workflow cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting Strategies Start Start Observe_Problem Observe Poor Reproducibility or Signal Variation Start->Observe_Problem Assess_ME Assess Matrix Effect Observe_Problem->Assess_ME Qualitative Qualitative Analysis (Post-Column Infusion) Assess_ME->Qualitative Quantitative Quantitative Analysis (Post-Extraction Addition) Assess_ME->Quantitative Identify_Cause Identify Cause Qualitative->Identify_Cause Identify Suppression/ Enhancement Zones Quantitative->Identify_Cause Quantify Suppression/ Enhancement Optimize_Chrom Optimize Chromatography Identify_Cause->Optimize_Chrom Co-elution Issue Improve_Cleanup Improve Sample Cleanup Identify_Cause->Improve_Cleanup Interference Issue Dilute_Sample Dilute Sample Identify_Cause->Dilute_Sample High Matrix Load Revalidate Re-validate Method Optimize_Chrom->Revalidate Improve_Cleanup->Revalidate Dilute_Sample->Revalidate

Caption: Troubleshooting workflow for matrix effects in this compound assays.

PostExtraction_Addition cluster_prep Sample Preparation cluster_analysis Analysis and Calculation Neat_Sol Set A: Analyte + IS in Neat Solution LCMS_Analysis LC-MS/MS Analysis Neat_Sol->LCMS_Analysis Blank_Matrix Blank Biological Matrix Extract_Matrix Extract Blank Matrix Blank_Matrix->Extract_Matrix Post_Spike Set B: Spike Analyte + IS Post-Extraction Extract_Matrix->Post_Spike Post_Spike->LCMS_Analysis Peak_Areas Measure Peak Areas (A_neat, A_matrix) LCMS_Analysis->Peak_Areas Calculate_ME Calculate Matrix Effect ME(%) = (A_matrix / A_neat) * 100 Peak_Areas->Calculate_ME

Caption: Experimental workflow for the post-extraction addition method.

References

Addressing poor peak shape of Dapoxetine-d6 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Dapoxetine-d6.

Troubleshooting Guide: Addressing Poor Peak Shape of this compound

Use this guide to diagnose and resolve common issues affecting the peak shape of this compound in your chromatographic experiments.

1. My this compound peak is tailing.

Peak tailing is a common issue, often appearing as an asymmetrical peak with a "tail" extending from the right side. This can compromise integration accuracy and reduce resolution.

  • Cause 1: Secondary Silanol Interactions. Dapoxetine, being a basic compound containing an amine group, can interact with acidic silanol groups on the surface of silica-based columns. This secondary interaction retains some analyte molecules longer than others, causing tailing.[1]

    • Solution:

      • Mobile Phase pH Adjustment: The pH of the mobile phase is a powerful tool for controlling peak shape.[2][3] For a basic compound like Dapoxetine, increasing the mobile phase pH can suppress the ionization of silanol groups and minimize these interactions. Conversely, working at a low pH (e.g., pH 2-4) will ensure the amine is fully protonated, which can also lead to improved peak shape if the stationary phase is appropriate.[4] It is often recommended to work at a pH at least 2 units away from the analyte's pKa.

      • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can competitively bind to active silanol sites, reducing their interaction with this compound.

      • Column Choice: Employing an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) can reduce the number of available silanol groups.

  • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if sample concentration cannot be reduced.

  • Cause 3: Column Contamination or Degradation. Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.

    • Solution:

      • If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column.

      • If no guard column is used, try washing the analytical column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

2. My this compound peak is fronting.

Peak fronting, where the peak is asymmetrical with the left side being less steep, is less common than tailing.

  • Cause: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

3. My this compound peak is broad.

Broad peaks can lead to decreased sensitivity and poor resolution.

  • Cause 1: Extra-Column Volume. Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can increase the volume the sample travels through outside of the column, leading to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

  • Cause 2: Column Temperature Gradients. If the mobile phase is not pre-heated to the column temperature, a temperature gradient can form across the column, causing peak broadening.

    • Solution: Use a column oven and ensure the mobile phase has sufficient residence time within the oven to equilibrate to the set temperature.

  • Cause 3: Column Deterioration. Voids in the packing material at the column inlet can cause peak broadening and splitting.

    • Solution: Replacing the column is often necessary. Using a guard column can help extend the life of the analytical column.

4. My this compound peak is split.

Split peaks can be a sign of a few issues, often related to the sample introduction or the column itself.

  • Cause 1: Partially Blocked Frit. A partially blocked inlet frit on the column can distort the sample band as it enters the column, causing it to split.

    • Solution: Try back-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.

  • Cause 2: Injection Solvent Incompatibility. Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.

    • Solution: Ensure the sample solvent is fully miscible with the mobile phase.

  • Cause 3: Column Void. A void or channel in the column packing can cause the sample to travel through at different rates, resulting in a split peak.

    • Solution: The column will likely need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are typical starting chromatographic conditions for this compound analysis?

While method optimization is always necessary, several published methods for Dapoxetine analysis can provide a good starting point.

ParameterTypical ConditionsReference
Column C8 or C18, e.g., ACE C8 (4.6 x 50 mm, 5 µm) or Symmetry C18 (4.6 x 250 mm, 5 µm),
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or ammonium formate with formic acid),,
pH Acidic, typically around pH 3.5,
Detection Mass Spectrometry (MS/MS),,,

Q2: How does mobile phase pH affect the retention and peak shape of this compound?

The pH of the mobile phase has a significant impact on ionizable compounds like Dapoxetine.

pH EffectDescription
Retention Time At a low pH, the amine group of Dapoxetine is protonated, making it more polar and resulting in shorter retention times in reversed-phase chromatography. At a higher pH, it is less protonated, more hydrophobic, and will be retained longer.
Peak Shape Operating at a pH where Dapoxetine is consistently in one ionic form (either fully protonated or neutral) generally leads to better peak shapes. Operating near the pKa of the analyte can lead to a mix of ionized and unionized forms, which can cause peak splitting or broadening.

Q3: Can the column temperature be adjusted to improve the peak shape of this compound?

Yes, adjusting the column temperature can be a useful tool for method optimization.

Temperature EffectDescription
Increased Temperature Generally leads to sharper peaks and shorter retention times due to lower mobile phase viscosity and increased analyte diffusivity. However, excessively high temperatures can degrade the column's stationary phase.
Decreased Temperature Can increase retention and may improve resolution for closely eluting compounds.

It is important to ensure the temperature is uniform across the column to avoid peak broadening.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare a series of aqueous mobile phase components with different pH values. For example, prepare 0.1% formic acid in water (pH ~2.7), and 10 mM ammonium acetate buffers at pH 4.0, 5.0, and 6.0.

  • Prepare the organic mobile phase component (e.g., acetonitrile).

  • Set up a sequence of runs on your HPLC system, each with a different aqueous mobile phase component, keeping the organic-to-aqueous ratio and all other parameters constant.

  • Inject a standard solution of this compound for each run.

  • Evaluate the resulting chromatograms for peak shape (asymmetry factor), retention time, and signal intensity.

  • Select the pH that provides the best balance of peak shape, retention, and sensitivity.

Protocol 2: Sample Solvent Evaluation

  • Prepare stock solutions of this compound in different solvents, for example:

    • Mobile phase

    • Acetonitrile

    • Methanol

    • A mixture of water and organic solvent (e.g., 50:50 water:acetonitrile)

  • Ensure the concentration of this compound is the same in each stock solution.

  • Inject each sample using the same chromatographic method.

  • Compare the peak shapes obtained from each injection.

  • Choose the solvent that results in the most symmetrical peak.

Visualizations

TroubleshootingWorkflow start Poor this compound Peak Shape peak_type Identify Peak Shape Issue start->peak_type tailing Tailing peak_type->tailing Asymmetrical - Right Skew fronting Fronting peak_type->fronting Asymmetrical - Left Skew broadening Broadening peak_type->broadening Symmetrical but Wide splitting Splitting peak_type->splitting Multiple Apexes check_silanol Secondary Silanol Interactions? tailing->check_silanol check_solvent Sample Solvent Stronger than Mobile Phase? fronting->check_solvent check_extra_column Extra-Column Volume? broadening->check_extra_column check_frit Partially Blocked Frit? splitting->check_frit check_overload Column Overload? check_silanol->check_overload No adjust_ph Adjust Mobile Phase pH / Additive check_silanol->adjust_ph Yes change_column Use End-capped/Different Column check_silanol->change_column Yes check_contamination Column Contamination? check_overload->check_contamination No dilute_sample Dilute Sample check_overload->dilute_sample Yes clean_column Clean/Replace Column check_contamination->clean_column Yes adjust_ph->check_overload No Improvement change_column->check_overload No Improvement dilute_sample->check_contamination No Improvement change_solvent Change Sample Solvent check_solvent->change_solvent Yes check_temp Temperature Gradient? check_extra_column->check_temp No optimize_tubing Optimize Tubing/Connections check_extra_column->optimize_tubing Yes check_column_void_broad Column Void? check_temp->check_column_void_broad No preheat_mobile_phase Pre-heat Mobile Phase check_temp->preheat_mobile_phase Yes replace_column_broad Replace Column check_column_void_broad->replace_column_broad Yes optimize_tubing->check_temp No Improvement preheat_mobile_phase->check_column_void_broad No Improvement check_injection_solvent Injection Solvent Miscibility? check_frit->check_injection_solvent No backflush_column Back-flush/Replace Column check_frit->backflush_column Yes check_column_void_split Column Void? check_injection_solvent->check_column_void_split No ensure_miscibility Ensure Solvent Miscibility check_injection_solvent->ensure_miscibility Yes replace_column_split Replace Column check_column_void_split->replace_column_split Yes backflush_column->check_injection_solvent No Improvement ensure_miscibility->check_column_void_split No Improvement

Caption: Troubleshooting workflow for poor this compound peak shape.

Caption: this compound interaction with silanol groups on the stationary phase.

References

Dapoxetine-d6 stability issues in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapoxetine-d6. The information addresses common stability issues that may be encountered in processed samples during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in processed samples?

A1: The primary stability concerns for this compound mirror those of its non-deuterated counterpart, Dapoxetine HCl, with the added consideration of isotopic exchange. Key concerns include:

  • Oxidative Degradation: Dapoxetine is susceptible to oxidation.[1][2] Exposure to air, especially for the base form, can lead to the formation of degradation products like Dapoxetine-N-oxide.[3]

  • pH-Dependent Degradation: Dapoxetine shows slight degradation under acidic and alkaline conditions.[1][2] The solubility of Dapoxetine is also pH-dependent, decreasing as the pH increases.

  • Isotopic Exchange: As a deuterated compound, this compound is susceptible to hydrogen-deuterium (H-D) exchange. This is more likely to occur in the presence of atmospheric moisture or in protic solvents, especially under acidic or basic conditions.

  • Hygroscopicity: Deuterated compounds can be hygroscopic, readily absorbing moisture from the air, which can lead to both chemical degradation and isotopic dilution.

Q2: How should I store this compound stock solutions to ensure stability?

A2: To maintain the integrity of this compound stock solutions, the following storage conditions are recommended:

  • Solvent Choice: Use high-purity aprotic solvents such as acetonitrile or methanol for reconstitution. Avoid acidic or basic aqueous solutions to minimize the risk of H-D exchange.

  • Temperature: For short-term storage, refrigeration at 2-8 °C is generally sufficient. For long-term storage, freezing at -20 °C or -80 °C is recommended.

  • Light Protection: Store solutions in amber vials or otherwise protect them from light, although Dapoxetine has been shown to be stable under UV light.

  • Container: Use tightly sealed vials to prevent solvent evaporation and exposure to atmospheric moisture.

Q3: What are the known degradation products of Dapoxetine?

A3: The primary degradation product of Dapoxetine base when exposed to air is Dapoxetine-N-oxide, which can further undergo Cope elimination to form (2E)-cinnamyloxynaphthalene and its Z isomer. Other potential impurities and related compounds that could arise from synthesis or degradation include (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol and Rac N-Demethyl Dapoxetine.

Q4: Can I use the same analytical method for both Dapoxetine and this compound?

A4: Yes, a validated stability-indicating HPLC or UPLC-MS/MS method for Dapoxetine can generally be used for this compound. The primary difference will be the mass-to-charge ratio (m/z) in mass spectrometry detection. This compound is often used as an internal standard in such assays.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH Dapoxetine has a pKa of 8.6 and is charged at physiological pH. Ensure the mobile phase pH is controlled and optimized. A slightly acidic pH (e.g., 3.5) has been used successfully.
Column Degradation Analyze column performance with a standard compound. If performance is poor, replace the column.
Sample Overload Reduce the injection volume or dilute the sample.
Issue 2: Inconsistent Quantitative Results or Loss of Analyte
Potential Cause Troubleshooting Step
Degradation in Processed Sample Process samples promptly after collection. Keep samples at a low temperature (e.g., 4 °C) during processing. Evaluate the stability of this compound in the sample matrix under your specific processing conditions.
Oxidation If samples are exposed to air for extended periods, consider processing under an inert atmosphere (e.g., nitrogen).
Adsorption to Container Surfaces Use silanized glassware or polypropylene vials to minimize adsorption.
Isotopic Exchange Minimize exposure to moisture and protic solvents. Use aprotic solvents for extraction and reconstitution.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Formation of Degradation Products Refer to the known degradation pathways of Dapoxetine (e.g., oxidation to Dapoxetine-N-oxide). Use a validated stability-indicating method that separates the parent compound from its degradation products.
Contamination Ensure all solvents, reagents, and labware are clean and of high purity. Analyze a blank sample to identify any sources of contamination.

Data Summary

Table 1: Summary of Dapoxetine HCl Stability under Stress Conditions

Stress ConditionReagent/ConditionObservationReference
Acid Hydrolysis0.1 M HClSlight degradation
Base Hydrolysis0.1 M NaOHSlight degradation
Oxidation3% H₂O₂Susceptible to oxidation
Thermal80 °CStable
PhotolyticUV LightStable

Table 2: Recommended Storage Conditions for Deuterated Standards

FormTemperatureDurationSpecial ConsiderationsReference
Lyophilized Powder-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.
In Aprotic Solvent2-8°CShort to Medium-term (Weeks to Months)Protect from light. Ensure the container is well-sealed.
In Aprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Dapoxetine

This protocol is based on a published method for determining Dapoxetine HCl stability.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.2 M ammonium acetate buffer (50:50 ratio).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 292 nm.

  • Procedure for Stress Studies:

    • Acid Degradation: Dissolve Dapoxetine in 0.1 M HCl and heat. Neutralize before injection.

    • Alkali Degradation: Dissolve Dapoxetine in 0.1 M NaOH and heat. Neutralize before injection.

    • Oxidative Degradation: Treat a solution of Dapoxetine with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample to 80 °C in a controlled oven.

    • Photostability: Expose a solution of Dapoxetine to UV light.

  • Analysis: Analyze the stressed samples by HPLC-UV and compare the peak area of Dapoxetine to an unstressed control to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing (Optional) cluster_analysis Analysis stock Prepare this compound Stock Solution spike Spike into Processed Sample Matrix stock->spike acid Acidic Condition spike->acid base Alkaline Condition spike->base oxidize Oxidative Stress spike->oxidize temp Thermal Stress spike->temp light Photolytic Stress spike->light hplc HPLC or UPLC-MS/MS Analysis spike->hplc acid->hplc base->hplc oxidize->hplc temp->hplc light->hplc data Data Processing and Quantification hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway dapoxetine Dapoxetine Base n_oxide Dapoxetine-N-oxide dapoxetine->n_oxide Oxidation (e.g., air exposure) cinnamyloxy 1-(2E)-cinnamyloxynaphthalene (and Z isomer) n_oxide->cinnamyloxy Cope Elimination

Caption: Oxidative degradation pathway of Dapoxetine base.

troubleshooting_logic start Inconsistent Quantitative Results check_storage Review Storage Conditions (Temp, Solvent, Light, Container) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_processing Evaluate Sample Processing Steps processing_ok Processing OK? check_processing->processing_ok check_method Verify Analytical Method Specificity method_ok Method OK? check_method->method_ok storage_ok->check_processing Yes remediate_storage Optimize Storage (e.g., lower temp, aprotic solvent) storage_ok->remediate_storage No processing_ok->check_method Yes remediate_processing Minimize Exposure to Air, Moisture, Protic Solvents processing_ok->remediate_processing No remediate_method Re-validate Stability- Indicating Method method_ok->remediate_method No end Problem Resolved method_ok->end Yes remediate_storage->end remediate_processing->end remediate_method->end

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Minimizing Ion Suppression of Dapoxetine-d6 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the analysis of Dapoxetine-d6 using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in LC-MS analysis?

A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This matrix includes all components in a sample apart from the analyte, such as salts, lipids, and proteins.[1][2] The suppression occurs within the ion source of the mass spectrometer, where competition for charge or surface area on the ESI droplets hinders the analyte's ability to form gas-phase ions.[1] This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to an underestimation of the analyte's concentration.

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute perfectly with the non-deuterated analyte (Dapoxetine) and experience the exact same degree of ion suppression. The ratio of the analyte signal to the IS signal would then remain constant, enabling accurate quantification. However, this is not always the case due to the "deuterium isotope effect". The substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties, which may cause it to elute slightly earlier or later than the analyte. If this separation occurs within a region of variable ion suppression, the analyte and the IS will be affected differently, leading to inaccurate and unreliable results.

Q3: What are the most common causes of ion suppression when analyzing this compound?

A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Key causes include:

  • High Matrix Complexity: Biological samples with high concentrations of endogenous compounds like phospholipids, salts, and proteins are more likely to cause significant ion suppression.

  • Suboptimal Chromatography: Poor chromatographic resolution can lead to the co-elution of numerous matrix components with Dapoxetine and its deuterated standard.

  • Inadequate Sample Preparation: Simpler sample preparation methods like protein precipitation may not effectively remove all interfering substances compared to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate), strong ion-pairing agents (e.g., Trifluoroacetic Acid - TFA), and strong bases (e.g., Triethylamine - TEA) are known to cause significant ion suppression in ESI.

  • Exogenous Contaminants: Contaminants introduced during sample handling, such as polymers from plasticware, can also interfere with ionization.

Q4: How can I experimentally determine if ion suppression is affecting my assay?

A4: Two primary methods are used to assess the presence and extent of ion suppression:

  • Post-Column Infusion: This experiment helps identify the regions in the chromatogram where ion suppression occurs. A standard solution of your analyte (Dapoxetine) is continuously infused into the mobile phase flow after the analytical column but before the MS ion source. A blank matrix sample is then injected onto the column. Any drop in the constant baseline signal of the analyte indicates that co-eluting matrix components are causing ion suppression at that specific retention time.

  • Post-Extraction Spike: This method quantifies the extent of ion suppression. You compare the signal response of an analyte spiked into a blank matrix extract with the response of the same concentration of the analyte in a neat (clean) solvent. A significantly lower response in the matrix sample indicates ion suppression. The matrix effect can be calculated as a percentage.

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results despite using this compound.
  • Possible Cause: Differential ion suppression due to a chromatographic separation between Dapoxetine and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of Dapoxetine and this compound from a mixed standard solution. A noticeable difference in retention times confirms the deuterium isotope effect is impacting your separation.

    • Optimize Chromatography:

      • Adjust the mobile phase gradient to be shallower, which can improve the resolution between the analyte and interfering matrix components.

      • Experiment with different organic modifiers or additives (e.g., ammonium formate instead of TFA) that are more MS-friendly.

      • Consider a different column chemistry that may reduce the isotope effect or better separate the analytes from matrix interferences.

    • Enhance Sample Cleanup: If chromatographic optimization is insufficient, improve the sample preparation method to remove more matrix components. Transition from protein precipitation to a more selective technique like SPE or LLE.

Problem 2: Poor sensitivity and low signal-to-noise for both Dapoxetine and this compound.
  • Possible Cause: Significant, non-specific ion suppression from a highly concentrated or "dirty" sample matrix.

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to visualize the extent of ion suppression across the entire chromatographic run.

    • Improve Sample Preparation: This is the most effective strategy. Implement a rigorous SPE or LLE protocol specifically designed to remove the classes of compounds likely causing interference (e.g., phospholipids).

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components below the level where they cause significant suppression. Be aware that this also dilutes the analyte, which may impact the limit of quantification.

    • Change Ionization Mode: If available, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects than ESI.

Data Presentation

Quantitative data from matrix effect experiments should be tabulated to clearly assess the impact on the assay.

Table 1: Example of a Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Sample Lot IDAnalyte Response in Neat Solution (Area, A)Analyte Response in Matrix Extract (Area, B)Matrix Effect (%) [(B/A) * 100]
Plasma Lot 11,520,450988,29365.0% (Suppression)
Plasma Lot 21,515,890894,37559.0% (Suppression)
Plasma Lot 31,532,1101,011,19266.0% (Suppression)
Plasma Lot 41,525,600945,87262.0% (Suppression)
Average 1,523,513 959,933 63.0%

Table 2: Summary of Strategies to Minimize Ion Suppression

StrategyDescriptionPrimary Goal
Optimize Sample Preparation Implement more effective cleanup methods like SPE or LLE.Remove interfering matrix components before injection.
Modify Chromatography Adjust mobile phase, gradient, or column to separate the analyte from interferences.Prevent co-elution of analyte and matrix components.
Sample Dilution Dilute the final sample extract with the mobile phase.Reduce the concentration of interfering components.
Change Ionization Mode Switch from ESI to a less susceptible mode like APCI.Alter the ionization mechanism to be less affected by the matrix.
Use Matrix-Matched Calibrators Prepare calibration standards in a blank matrix identical to the samples.Compensate for, rather than eliminate, consistent matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
  • Preparation:

    • Prepare a standard solution of Dapoxetine (e.g., 100 ng/mL) in the initial mobile phase.

    • Prepare blank matrix samples by performing the complete extraction procedure on a matrix known to be free of the analyte.

  • System Setup:

    • Connect a syringe pump to a T-junction placed between the LC column outlet and the MS inlet.

    • Infuse the Dapoxetine standard solution at a low, constant flow rate (e.g., 10 µL/min).

    • Set the LC flow rate as per your analytical method (e.g., 0.5 mL/min).

  • Execution:

    • Begin the infusion and allow the MS signal for Dapoxetine to stabilize, establishing a constant baseline.

    • Inject the prepared blank matrix extract onto the LC system.

    • Monitor the Dapoxetine signal throughout the chromatographic run.

  • Analysis:

    • Any significant drop or deviation in the stable baseline indicates a region where co-eluting matrix components are causing ion suppression. This allows you to adjust your chromatographic method to move the Dapoxetine peak away from these zones.

Protocol 2: Quantitative Assessment of Matrix Effect
  • Preparation:

    • Set A (Neat Solution): Prepare a standard of Dapoxetine at a known concentration (e.g., low, mid, and high QC levels) in the final mobile phase composition.

    • Set B (Post-Spike Matrix): Process at least 5-6 different lots of blank biological matrix through your entire sample preparation procedure. Spike the final extracts with Dapoxetine to achieve the same final concentrations as in Set A.

  • Execution:

    • Analyze both sets of samples using your LC-MS/MS method.

    • Record the peak area responses for Dapoxetine in all samples.

  • Calculation:

    • For each concentration level and each matrix lot, calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.

Visualizations

IonSuppression_Troubleshooting_Workflow start Inaccurate/Inconsistent Results Observed check_coelution Step 1: Verify Co-elution of Dapoxetine & this compound start->check_coelution assess_matrix Step 2: Assess Matrix Effect (Post-Column Infusion or Post-Spike) check_coelution->assess_matrix Co-elution OK optimize_chrom Step 3: Optimize Chromatography check_coelution->optimize_chrom Shift Observed assess_matrix->optimize_chrom Suppression Zone Overlaps Analyte improve_cleanup Step 4: Improve Sample Cleanup (SPE/LLE) assess_matrix->improve_cleanup Significant General Suppression (>15%) dilute Alternative: Dilute Sample assess_matrix->dilute result_ok Results Meet Acceptance Criteria assess_matrix->result_ok No Significant Suppression optimize_chrom->result_ok improve_cleanup->result_ok dilute->result_ok

Caption: Workflow for troubleshooting ion suppression of this compound.

Deuterium_Isotope_Effect Impact of Deuterium Isotope Effect on Ion Suppression cluster_0 Chromatogram cluster_1 Zone of High Ion Suppression a0->a1 a1->a2 a2->a3 a3->a4 a4->a5 b0->b1 b1->b2 b2->b3 peak1 Dapoxetine peak2 This compound p1_base p1_top p1_base->p1_top p1_top->p1_base p2_base p2_top p2_base->p2_top p2_top->p2_base explanation A slight retention time shift causes this compound to elute deeper within the ion suppression zone, leading to differential matrix effects and inaccurate quantification.

Caption: Deuterium isotope effect causing differential ion suppression.

References

Technical Support Center: Dapoxetine-d6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common interferences during the quantification of Dapoxetine-d6 using LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatographic peak for this compound is tailing or showing poor symmetry. What are the potential causes and solutions?

A: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the sample, mobile phase, or column could be the cause.

Troubleshooting Steps:

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Reconstitute your final sample extract in a solvent that is as close as possible in composition to the initial mobile phase.[1]

  • Column Contamination: Buildup of matrix components on the column frit or packing material can lead to peak tailing.

    • Solution: Implement a column flushing procedure after each analytical run. If the problem persists, consider replacing the guard column or the analytical column.[1][2]

  • Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic compounds like dapoxetine, causing peak tailing.

    • Solution: Ensure your mobile phase has an appropriate pH and ionic strength to minimize these interactions. Adding a small amount of a competing base to the mobile phase can sometimes help.

  • Column Void: A void or channel in the column packing can lead to split or broad peaks.

    • Solution: This often indicates column degradation and requires column replacement.[2]

Summary of Potential Causes and Solutions for Poor Peak Shape:

Potential CauseRecommended Solution
Injection solvent stronger than mobile phaseDilute the sample in a solvent matching the initial mobile phase.[1]
Column contaminationFlush the column regularly; replace the guard column.
Secondary silanol interactionsAdjust mobile phase pH; consider a different column type.
Column void/degradationReplace the analytical column.

Issue 2: High Signal Variability or Poor Reproducibility

Q: I am observing significant variability in the signal intensity of this compound between injections. What could be the reason?

A: Inconsistent signal intensity is often linked to matrix effects, where co-eluting compounds from the biological sample interfere with the ionization of the analyte.

Troubleshooting Steps:

  • Assess Matrix Effects: The presence of matrix effects can be confirmed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample. Ion suppression is a common cause of signal variability.

    • Solution: Improve the sample clean-up procedure. If using protein precipitation, consider a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Solution: Modify the chromatographic gradient to achieve better separation of the analyte from the unretained components of the matrix.

  • Internal Standard Performance: As an isotopically labeled internal standard, this compound should co-elute with the analyte and experience similar matrix effects, thus correcting for signal variations. If variability is still high, check the internal standard's response.

    • Solution: Ensure the internal standard is added at a consistent concentration to all samples and standards. Verify its stability in the sample matrix.

Workflow for Investigating High Signal Variability:

start High Signal Variability for this compound check_is Check Internal Standard Response start->check_is assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_is->assess_matrix IS response is also variable improve_cleanup Improve Sample Clean-up (LLE/SPE) assess_matrix->improve_cleanup Significant ion suppression/enhancement optimize_chrom Optimize Chromatography assess_matrix->optimize_chrom Minimal matrix effect but still variable stable_signal Achieve Stable Signal improve_cleanup->stable_signal optimize_chrom->stable_signal

Caption: Troubleshooting workflow for high signal variability.

Issue 3: Interference at the Analyte or Internal Standard Mass Transition

Q: I am seeing a peak in my blank samples at the same retention time and mass transition as this compound. What is the source of this interference?

A: An interfering peak in a blank sample indicates the presence of a compound that is isobaric (has the same mass) or is causing crosstalk.

Troubleshooting Steps:

  • Carryover: The most common source of a peak in a blank is carryover from a preceding high-concentration sample.

    • Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent and increase the wash volume and duration. Injecting a blank after a high standard can confirm carryover.

  • Contamination: The interference could be from contaminated reagents, solvents, or collection tubes.

    • Solution: Prepare fresh mobile phases and reconstitution solvents. Test each component individually to identify the source of contamination.

  • Metabolite Interference: While less common for a deuterated internal standard, a metabolite of a co-administered drug could potentially be isobaric.

    • Solution: Review the sample history. If a specific co-administered drug is suspected, a separate analytical run with that compound alone can confirm the interference.

  • Crosstalk from Analyte: In some cases, a very high concentration of the unlabeled analyte (Dapoxetine) can lead to a small signal in the internal standard channel due to the natural abundance of isotopes.

    • Solution: Ensure that the mass spectrometer resolution is set appropriately. This is generally not an issue with modern triple quadrupole instruments. The interference peak response in a zero-concentration sample should be less than 5% of the internal standard response.

Acceptance Criteria for Interferences in Blank Samples:

Sample TypeAcceptance CriteriaReference
Blank MatrixInterference peak response < 20% of the LLOQ response.
Zero Sample (with IS)Interference at IS retention time < 5% of the IS response.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a common starting point for the extraction of Dapoxetine from human plasma.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Sample Preparation Workflow:

plasma 1. Plasma Sample add_is 2. Add this compound (IS) plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt centrifuge 4. Centrifuge ppt->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Protein precipitation workflow for plasma samples.

2. LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of Dapoxetine. Optimization will be required for your specific instrumentation.

Liquid Chromatography Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Dapoxetine) m/z 306.2 → 157.2
MRM Transition (Dapoxetine-d7)*m/z 313.2 → 164.2
Dwell Time 100 ms
Collision Energy Optimized for specific instrument
Source Temperature 500°C

*Note: While the prompt specifies this compound, published methods often use Dapoxetine-d7. The principles of interference and troubleshooting are identical. The mass transition for this compound would be m/z 312.2 → 163.2 (assuming a similar fragmentation pattern).

References

Improving recovery of Dapoxetine-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the recovery of Dapoxetine-d6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound is a stable isotope-labeled (SIL) internal standard for Dapoxetine. SIL internal standards are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications. Because this compound is nearly identical to Dapoxetine in its physicochemical properties, it co-elutes during chromatography and experiences similar matrix effects, allowing for more accurate and precise quantification of Dapoxetine in a sample.

Q2: What are the common extraction techniques for Dapoxetine and this compound from biological samples?

The most common techniques for extracting Dapoxetine and its deuterated internal standard from biological matrices such as human plasma are:

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte of interest from a complex mixture.

  • Protein Precipitation (PP): This is a simpler method that involves adding a precipitating agent (like acetonitrile) to remove proteins from the sample.

Q3: What is considered a good recovery rate for this compound?

While the acceptance criteria can vary between laboratories and regulatory guidelines, a good and reproducible recovery is generally more important than a high one. However, many validated methods report recovery rates for Dapoxetine and its internal standards to be consistently above 80-90%.[1][2] If the recovery is low but consistent and reproducible across the calibration range, it may be acceptable, but it is crucial to understand the cause of the low recovery.[3]

Troubleshooting Low Recovery of this compound

Low or inconsistent recovery of the internal standard can compromise the accuracy and reliability of your results. Below are common issues and troubleshooting steps for different extraction methods.

Liquid-Liquid Extraction (LLE)

Problem: Low or variable recovery of this compound.

Potential Cause Troubleshooting Steps
Incorrect pH of the Aqueous Phase Dapoxetine is a basic compound. Ensure the pH of the aqueous sample is adjusted to be at least two pH units above its pKa to keep it in its neutral, more organic-soluble form for efficient extraction into the organic phase.[4]
Inappropriate Extraction Solvent The choice of organic solvent is critical. A solvent that is too polar or non-polar may not efficiently extract this compound. Consider solvents like methyl tert-butyl ether (MTBE) or a mixture of solvents to optimize partitioning.
Insufficient Mixing/Vortexing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Optimize the vortexing time and speed.
Phase Separation Issues Incomplete phase separation can lead to the loss of the organic layer containing the analyte. Ensure complete separation by adequate centrifugation. The formation of emulsions can also be an issue; adding salt or changing the solvent may help.
Analyte Instability Dapoxetine can be susceptible to degradation under certain conditions (e.g., strong acidic or basic conditions, oxidation).[5] Minimize sample processing time and consider the stability of this compound under your specific extraction conditions.
Solid-Phase Extraction (SPE)

Problem: Low recovery of this compound.

Potential Cause Troubleshooting Steps
Improper Sorbent Selection The choice of SPE sorbent (e.g., C8, C18, polymer-based) is crucial. The sorbent should have appropriate interactions with Dapoxetine.
Inadequate Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor retention of the analyte. Ensure the sorbent is wetted and activated according to the manufacturer's protocol.
Sample Overload Exceeding the binding capacity of the SPE sorbent will result in the loss of the analyte during the loading step. Ensure the amount of sample loaded is within the capacity of the cartridge.
Incorrect Wash Solvent The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. If the recovery is low, analyze the wash eluate to see if the internal standard is being lost at this stage.
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Optimize the elution solvent composition and volume. It may be necessary to use a stronger solvent or a larger volume.
Protein Precipitation (PP)

Problem: Low recovery and/or significant matrix effects.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation Insufficient precipitating agent (e.g., acetonitrile) or inadequate mixing can lead to incomplete protein removal, which can interfere with the analysis. Ensure the ratio of precipitant to sample is optimized and that vortexing is thorough.
Analyte Co-precipitation This compound might co-precipitate with the proteins. Adding a small amount of acid or base to the precipitant can help dissociate the analyte from proteins.
Significant Matrix Effects While PP is a simple method, it is less clean than LLE or SPE, often resulting in higher matrix effects (ion suppression or enhancement) which can be mistaken for low recovery. To mitigate this, further sample clean-up steps may be necessary, or chromatographic conditions can be optimized to separate the analyte from interfering matrix components.

Experimental Protocols

Below are examples of detailed experimental protocols for the extraction of Dapoxetine. The same procedures would be followed for samples spiked with this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) of Dapoxetine from Human Plasma
  • Sample Preparation: To 250 µL of human plasma in a centrifuge tube, add the internal standard solution (this compound).

  • pH Adjustment: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to alkaline conditions.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 5-10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP) of Dapoxetine from Human Plasma
  • Sample Preparation: To a 100 µL aliquot of plasma, add the Dapoxetine-d7 internal standard.

  • Precipitation: Add 500 µL of acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes.

  • Collection: Transfer a portion of the clear supernatant to a vial for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize recovery data from various studies.

Table 1: Dapoxetine Recovery using Liquid-Liquid Extraction

Matrix Extraction Solvent Reported Recovery (%) Reference
Human PlasmaNot Specified> 90%

Table 2: Dapoxetine Recovery using Protein Precipitation

Matrix Precipitating Agent QC Level Mean Recovery (%) RSD (%) Reference
Human PlasmaNot SpecifiedLow99.72.3
Medium104.22.3
High101.02.3
Hyperlipoidemia PlasmaNot SpecifiedLow98.92.2
Medium103.42.2
High100.82.2

Visualizations

Experimental Workflow for Troubleshooting Low Recovery

G cluster_0 Troubleshooting Workflow for Low this compound Recovery cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_PP Protein Precipitation (PP) start Low or Inconsistent This compound Recovery extraction_method Identify Extraction Method (LLE, SPE, PP) start->extraction_method check_pH Check pH of Aqueous Phase extraction_method->check_pH LLE check_sorbent Verify Sorbent Choice extraction_method->check_sorbent SPE check_precipitant Optimize Precipitant Volume extraction_method->check_precipitant PP check_solvent_LLE Optimize Extraction Solvent check_pH->check_solvent_LLE check_mixing_LLE Verify Mixing Procedure check_solvent_LLE->check_mixing_LLE check_phase_sep Ensure Complete Phase Separation check_mixing_LLE->check_phase_sep end Recovery Improved check_phase_sep->end check_conditioning Confirm Proper Conditioning check_sorbent->check_conditioning check_wash Analyze Wash Eluate check_conditioning->check_wash check_elution Optimize Elution Solvent check_wash->check_elution check_elution->end check_mixing_PP Ensure Thorough Mixing check_precipitant->check_mixing_PP check_matrix_effects Investigate Matrix Effects check_mixing_PP->check_matrix_effects check_matrix_effects->end

Caption: A logical workflow for troubleshooting low recovery of this compound.

Dapoxetine Mechanism of Action: Serotonin Reuptake Inhibition

G cluster_pathway Dapoxetine's Mechanism of Action at the Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron serotonin_vesicles Serotonin (5-HT) Vesicles serotonin_released serotonin_vesicles->serotonin_released 1. Release sert Serotonin Transporter (SERT) serotonin_released->sert 2. Reuptake receptors Postsynaptic 5-HT Receptors serotonin_released->receptors 4. Binding dapoxetine Dapoxetine dapoxetine->sert 3. Inhibition signal Increased Neuronal Signaling receptors->signal 5. Signal Transduction

Caption: Dapoxetine inhibits the serotonin transporter (SERT), increasing serotonin levels.

References

Technical Support Center: Analysis of Dapoxetine with Dapoxetine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dapoxetine-d6 as an internal standard in analytical assays.

FAQs: Calibration Curve Issues with this compound

Q1: Why is my calibration curve for Dapoxetine showing poor linearity (r² < 0.99) even when using a this compound internal standard?

A1: While deuterated internal standards are the gold standard for correcting variability, several factors can still lead to a non-linear calibration curve. These can include:

  • Isotopic Contribution/Crosstalk: At high concentrations of Dapoxetine, the natural isotopic abundance of elements like Carbon-13 can lead to a signal at the mass-to-charge ratio (m/z) of this compound, artificially inflating the internal standard response and causing the curve to bend downwards.

  • Ion Detector Saturation: At the upper limits of the calibration range, either the analyte or the internal standard signal may begin to saturate the detector, leading to a non-linear response.

  • Matrix Effects: Although this compound is designed to compensate for matrix effects, significant ion suppression or enhancement that differentially affects the analyte and the internal standard can still occur, especially in complex biological matrices.[1] This can happen if there is slight chromatographic separation between Dapoxetine and this compound.

  • Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Dapoxetine, which can contribute to the analyte signal and affect linearity, particularly at lower concentrations.

Q2: My this compound internal standard response is inconsistent across my calibration standards. What could be the cause?

A2: Inconsistent internal standard response can be due to several factors:

  • Inaccurate Pipetting: Ensure that the internal standard is accurately and consistently added to all samples, standards, and quality controls.

  • Sample Preparation Variability: Inconsistent extraction recovery between samples can lead to variable internal standard response.

  • Stability Issues: this compound may be degrading in the sample matrix or on the autosampler. It's crucial to evaluate its stability under the specific storage and analytical conditions.

  • Adsorption: Both Dapoxetine and its deuterated analog can adsorb to plasticware or glassware. Consistent use of low-adsorption labware and proper solvent choice can mitigate this.

Q3: I am observing a higher-than-expected response for my low concentration standards. What could be the reason?

A3: This issue, often leading to a y-intercept that does not pass through the origin, can be caused by:

  • Contamination: Carryover from a high concentration sample in the injection port or on the analytical column can artificially inflate the response of subsequent low concentration samples.

  • Impurity in Internal Standard: As mentioned, the presence of unlabeled Dapoxetine in the this compound stock solution will have a more pronounced effect on the accuracy of the low concentration standards.

  • Matrix Interference: An endogenous compound in the blank matrix may have the same mass transition as Dapoxetine, leading to a false positive signal.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve
Symptom Possible Cause Troubleshooting Steps
Curve bends at high concentrationsIon detector saturation or isotopic contribution from analyte to internal standard.1. Dilute the upper-level calibration standards and re-inject. 2. Check for isotopic crosstalk by injecting a high concentration of unlabeled Dapoxetine and monitoring the this compound channel. If a signal is present, consider using a different mass transition for the internal standard or adjusting the calibration range.[2]
Poor correlation coefficient (r²)Inconsistent internal standard addition, matrix effects, or inappropriate weighting factor.1. Review pipetting techniques and ensure consistent IS addition. 2. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. 3. Apply a different weighting to the regression analysis (e.g., 1/x or 1/x²).
Inconsistent curve shape between runsInstability of analyte or internal standard, or instrument variability.1. Assess the stability of Dapoxetine and this compound in the autosampler over the course of a typical analytical run. 2. Perform system suitability tests before each run to ensure consistent instrument performance.
Issue 2: Inaccurate Quality Control (QC) Samples
Symptom Possible Cause Troubleshooting Steps
Low QC samples are consistently highContamination or impurity in the internal standard.1. Inject a blank solvent after a high concentration standard to check for carryover. If present, optimize the needle wash method. 2. Analyze a solution of the this compound internal standard to check for the presence of unlabeled Dapoxetine.
High QC samples are consistently lowDetector saturation or poor solubility at high concentrations.1. Dilute the high QC sample and re-analyze. If the result is then within the acceptable range, detector saturation is likely. 2. Ensure that the concentration of the high QC is within the established linear range of the assay and that the analyte remains soluble in the final sample solvent.
All QC samples show high variabilityInconsistent sample preparation or instrument instability.1. Review the entire sample preparation workflow for any steps that could introduce variability. 2. Check the instrument's performance, including pump flow rate stability and mass spectrometer sensitivity.

Experimental Protocols

Bioanalytical Method for Dapoxetine in Human Plasma using LC-MS/MS

This protocol is a composite based on several validated methods.[3][4][5]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay sensitivity).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

Parameter Value
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dapoxetine: m/z 306.2 → 157.2 this compound: m/z 312.2 → 163.2 (Note: exact m/z may vary slightly based on the specific deuteration pattern)
Collision Energy Optimize for the specific instrument, typically in the range of 15-30 eV.
Source Temperature 500°C
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize typical validation parameters from published methods for the analysis of Dapoxetine using a deuterated internal standard.

Table 1: Linearity of Calibration Curves

Linear Range (ng/mL) Correlation Coefficient (r²) Internal Standard Reference
2.00 - 1000> 0.99Dapoxetine-d7
5.0 - 600> 0.99This compound

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%) Reference
LLOQ2.00< 15< 1585-115
Low6.00< 15< 1585-115
Medium80.0< 15< 1585-115
High800< 15< 1585-115
Low15.0≤ 5≤ 597-106
Medium250≤ 5≤ 597-106
High500≤ 5≤ 597-106

Visualizations

Dapoxetine Mechanism of Action: Serotonin Reuptake Inhibition

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage of serotonin reuptake leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Dapoxetine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Vesicle cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron presynaptic serotonin_vesicle Serotonin serotonin_synapse Serotonin serotonin_vesicle->serotonin_synapse Release sert Serotonin Transporter (SERT) serotonin_synapse->sert Reuptake receptor Serotonin Receptor serotonin_synapse->receptor Binds postsynaptic receptor->postsynaptic Signal Transduction dapoxetine Dapoxetine dapoxetine->sert Inhibits

Dapoxetine inhibits the reuptake of serotonin by blocking the SERT protein.
Troubleshooting Workflow for Calibration Curve Issues

This workflow provides a logical approach to diagnosing and resolving common calibration curve problems when using this compound.

Troubleshooting_Workflow start Calibration Curve Fails (r² < 0.99 or poor accuracy) check_linearity Examine Curve Shape start->check_linearity check_is_response Review Internal Standard Response start->check_is_response check_qcs Analyze QC Samples start->check_qcs high_conc_issue Non-linearity at High End? check_linearity->high_conc_issue Yes low_conc_issue Inaccuracy at Low End? check_linearity->low_conc_issue No inconsistent_is Inconsistent IS Area? check_is_response->inconsistent_is qc_bias Consistent QC Bias? check_qcs->qc_bias solution_saturation Action: Dilute Upper Standards Check for Detector Saturation high_conc_issue->solution_saturation Yes solution_crosstalk Action: Check for Isotopic Crosstalk high_conc_issue->solution_crosstalk No low_conc_issue->check_is_response No solution_contamination Action: Check for Carryover and IS Purity low_conc_issue->solution_contamination Yes inconsistent_is->check_qcs No solution_pipetting Action: Verify Pipetting and Sample Prep Consistency inconsistent_is->solution_pipetting Yes solution_matrix_effects Action: Evaluate Matrix Effects and Chromatography qc_bias->solution_matrix_effects Yes end Calibration Curve Passes qc_bias->end No solution_saturation->end solution_crosstalk->end solution_contamination->end solution_pipetting->end solution_matrix_effects->end

A logical workflow for troubleshooting common calibration curve issues.

References

Resolving chromatographic co-elution with Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic co-elution and other analytical challenges with Dapoxetine-d6.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard separating from the Dapoxetine analyte peak?

A1: This phenomenon is known as the "chromatographic isotope effect." Although deuterated internal standards are chemically very similar to the analyte, the increased mass due to deuterium can lead to slight differences in physicochemical properties. This can cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte on a high-resolution chromatographic system.

Q2: What are the primary causes of peak co-elution or poor peak shape in my Dapoxetine analysis?

A2: Several factors can contribute to co-elution or distorted peak shapes, including:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio, pH, and buffer concentration can significantly impact the retention and separation of Dapoxetine and its internal standard.

  • Suboptimal Column Chemistry: The choice of stationary phase (e.g., C18, C8) may not be ideal for resolving the analyte and internal standard.

  • Column Degradation: Loss of stationary phase or contamination can lead to peak tailing, fronting, or splitting.

  • Inadequate Method Parameters: Flow rate, temperature, and gradient slope can all affect chromatographic resolution.

Q3: Can mass spectrometry resolve co-eluting Dapoxetine and this compound peaks?

A3: Yes, mass spectrometry (MS) is a powerful tool for resolving co-eluting compounds. Since Dapoxetine and this compound have different masses, they can be distinguished by the mass spectrometer even if they are not separated chromatographically. By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each compound based on its specific precursor-to-product ion transition.

Q4: What are the typical MRM transitions for Dapoxetine and its deuterated internal standard?

A4: The specific MRM transitions can vary slightly depending on the instrument and source conditions, but common transitions are:

  • Dapoxetine: m/z 306.2 → 157.2[1][2][3]

  • Dapoxetine-d7 (as a proxy for d6): m/z 313.2 → 164.2[1][2]

It is always recommended to optimize these transitions on your specific instrument.

Troubleshooting Guides

Issue 1: Co-elution of Dapoxetine and this compound

This guide provides a systematic approach to resolving the chromatographic separation of Dapoxetine and its deuterated internal standard.

start Start: Co-elution Observed mobile_phase Modify Mobile Phase - Adjust organic solvent % - Change pH - Alter buffer concentration start->mobile_phase check_resolution Resolution Improved? mobile_phase->check_resolution Run Test Injection column_chem Change Column Chemistry - Switch from C18 to C8 or Phenyl-Hexyl gradient Optimize Gradient Profile - Decrease slope around elution time column_chem->gradient flow_temp Adjust Flow Rate & Temperature - Lower flow rate - Vary temperature gradient->flow_temp flow_temp->check_resolution check_resolution->column_chem No end_resolved End: Co-elution Resolved check_resolution->end_resolved Yes end_ms End: Utilize MS Resolution check_resolution->end_ms Persistent Co-elution

Caption: Troubleshooting workflow for co-elution.

Detailed Steps:

  • Modify the Mobile Phase:

    • Organic Solvent Percentage: Gradually increase or decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This is often the most effective way to alter retention times.

    • pH Adjustment: Modify the pH of the aqueous portion of the mobile phase. Since Dapoxetine is a basic compound, small changes in pH can significantly impact its retention.

    • Buffer Concentration: Varying the buffer concentration can influence peak shape and retention.

  • Change Column Chemistry:

    • If mobile phase adjustments are insufficient, consider switching to a column with a different stationary phase. For example, if you are using a C18 column, try a C8 or a Phenyl-Hexyl column to exploit different separation mechanisms.

  • Optimize the Gradient Profile:

    • If using a gradient elution, decrease the slope of the gradient around the time that Dapoxetine and its internal standard elute. A shallower gradient can improve the separation of closely eluting peaks.

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution.

    • Varying the column temperature can also affect selectivity and retention.

  • Utilize Mass Spectrometric Resolution:

    • If complete chromatographic separation cannot be achieved, rely on the mass spectrometer to differentiate between Dapoxetine and this compound based on their mass-to-charge ratios.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

This guide addresses common issues related to suboptimal peak shapes.

start Start: Poor Peak Shape check_column Inspect Column - Check for contamination - Flush or replace guard column start->check_column peak_shape_ok Peak Shape Acceptable? check_column->peak_shape_ok Run Test Injection check_mobile_phase Verify Mobile Phase - Freshly prepare - Degas properly check_injection Review Injection Parameters - Injection volume - Sample solvent composition check_mobile_phase->check_injection check_system System Check - Look for leaks - Check for blockages check_injection->check_system check_system->peak_shape_ok peak_shape_ok->check_mobile_phase No end_resolved End: Issue Resolved peak_shape_ok->end_resolved Yes end_further_troubleshooting End: Further Investigation Needed peak_shape_ok->end_further_troubleshooting Persistent Poor Shape

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Inspect the Column:

    • Contamination: Column contamination can lead to peak tailing. Flush the column with a strong solvent.

    • Guard Column: If using a guard column, replace it as it may be clogged.

  • Verify the Mobile Phase:

    • Preparation: Ensure the mobile phase is freshly prepared and properly degassed.

    • pH: Confirm the pH of the mobile phase is correct.

  • Review Injection Parameters:

    • Injection Volume: Overloading the column can cause peak broadening. Try injecting a smaller volume.

    • Sample Solvent: The sample solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

  • Perform a System Check:

    • Leaks: Check for any leaks in the system, especially around fittings.

    • Blockages: A partial blockage can cause peak splitting.

Experimental Protocols

Protocol 1: Method for LC-MS/MS Analysis of Dapoxetine in Human Plasma

This protocol is a starting point for the quantitative analysis of Dapoxetine. Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dapoxetine: m/z 306.2 → 157.2; this compound: m/z 312.2 → 163.2 (example)
Collision Energy Optimize for your instrument (typically 15-30 eV)
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of Dapoxetine by LC-MS/MS and HPLC.

Table 1: Comparison of LC-MS/MS Method Parameters for Dapoxetine Analysis

ParameterMethod 1Method 2Method 3
Internal Standard CarbamazepineDapoxetine-d7This compound
Column Acquity UPLC BEH C18Not specifiedACE C8
Mobile Phase Acetonitrile and 0.1% Formic acid in water (gradient)Acetonitrile and 0.1% Formic acid in water (gradient)Acetonitrile and 0.01M Ammonium acetate + 0.02% Formic acid (85:15, v/v)
Linearity Range 1.0-200 ng/mL2.00-1000 ng/mL5.0-600 ng/mL
Run Time 4.0 min2.8 min1.6 min

Table 2: HPLC Method Parameters for Dapoxetine Analysis

ParameterMethod AMethod B
Column Symmetry C18 (250 x 4.6 mm, 3.5 µm)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Ammonium formate (60:40 v/v, pH 3.5)Triethylamine buffer: Acetonitrile (20:80, pH 6.0)
Flow Rate 1.0 mL/minNot specified
Detection UV at 292 nmNot specified
Retention Time 5.02 minNot specified

References

Impact of pH on Dapoxetine-d6 stability and chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and chromatographic analysis of Dapoxetine-d6. The principles and data presented for Dapoxetine are directly applicable to its deuterated analog, this compound, which is commonly used as an internal standard in mass spectrometry-based assays.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

Q1: How does pH fundamentally affect the stability of this compound in solution?

A1: Dapoxetine is a weakly basic compound with a pKa value around 8.6-8.96.[1][2][3][4] This means its stability and solubility are highly dependent on the pH of the solution.[5] In acidic environments (pH well below the pKa), it exists predominantly in its protonated, cationic form, which is generally more water-soluble. In neutral to basic environments (pH approaching or exceeding the pKa), the neutral, free base form predominates, which has significantly lower aqueous solubility. Extreme pH conditions (strongly acidic or basic) can catalyze hydrolytic degradation, while oxidative degradation is also a known pathway.

Q2: What happens to this compound under forced degradation conditions?

A2: Forced degradation studies, or stress testing, are performed to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. For Dapoxetine, these studies typically involve exposure to strong acid (e.g., 1N HCl), strong base (e.g., 1N NaOH), oxidizing agents (e.g., 3-30% H₂O₂), heat, and UV light. Dapoxetine has been shown to be susceptible to oxidation and can degrade slightly under harsh acidic and alkaline conditions. The goal of these studies is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products without completely destroying the molecule.

Q3: My this compound analytical standard is showing unexpected peaks or a decrease in a presumed concentration. What are the likely causes?

A3: Unforeseen degradation can be a primary cause. Consider the following:

  • pH of the Solvent: If the compound is dissolved in an unbuffered or neutral pH solvent (like pure water or methanol), its low solubility at this pH could lead to precipitation or slow degradation over time.

  • Storage Conditions: Even without extreme pH, exposure to light or elevated temperatures can cause degradation.

  • Oxidation: The sample may have been exposed to oxidizing agents. Dapoxetine is known to be susceptible to oxidation.

  • Solvent Reactivity: Ensure the solvent is inert and of high purity.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure long-term stability, stock solutions of this compound should be prepared in a suitable organic solvent like methanol or acetonitrile and stored in tightly sealed containers, protected from light, at refrigerated or frozen temperatures. For aqueous solutions used in experiments, it is advisable to use a buffered solution at a slightly acidic pH (e.g., pH 3-5) to maintain its ionized, more stable, and soluble form.

Section 2: Troubleshooting Guide for this compound Chromatography

Q1: I am observing poor peak shape (tailing or fronting) for this compound in my reverse-phase HPLC analysis. Why is this happening?

A1: Poor peak shape for an ionizable base like Dapoxetine is almost always related to the mobile phase pH.

  • Peak Tailing: This is often caused by the mobile phase pH being too close to the pKa of Dapoxetine (~8.6). At this pH, the compound exists as a mixture of its ionized and neutral forms, leading to multiple interaction modes with the stationary phase. Another common cause is secondary interactions between the basic amine group of Dapoxetine and acidic residual silanols on the silica-based column.

  • Peak Fronting: This is typically a sign of column overload. Try reducing the concentration of the injected sample.

Q2: The retention time for my this compound peak is inconsistent between injections. What should I check?

A2: Retention time drift for an ionizable compound is a classic symptom of inadequate pH control.

  • Unbuffered or Poorly Buffered Mobile Phase: The most common cause is an unbuffered or improperly prepared mobile phase. Small changes in the mobile phase composition (e.g., absorption of atmospheric CO₂) can alter the pH and significantly impact the retention of a pH-sensitive compound like Dapoxetine.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run.

Q3: How do I select the optimal mobile phase pH for this compound analysis?

A3: For reproducible chromatography of a basic compound on a reverse-phase column, the mobile phase pH should be controlled to at least 2 pH units below its pKa. Since Dapoxetine's pKa is ~8.6, a mobile phase pH between 3 and 6 is ideal. In this range, the molecule is consistently in its protonated (cationic) form, resulting in a single, sharp, and symmetrical peak with stable retention. Many published methods use acidic modifiers like formic acid, trifluoroacetic acid, or an ammonium acetate/formate buffer to achieve a pH in the range of 3.5 to 5.5.

Data Presentation

Table 1: Physicochemical Properties of Dapoxetine

Property Value Source(s)
Chemical Class Selective Serotonin Reuptake Inhibitor (SSRI)
Molecular Formula C₂₁H₂₃NO (Free Base)
Molecular Weight 305.41 g/mol (Free Base)
pKa (Strongest Basic) 8.6 - 8.96
Solubility pH-dependent; very low solubility at pH 6.8

| Common UV λmax | ~292 nm | |

Table 2: Summary of Forced Degradation Conditions for Dapoxetine

Stress Condition Typical Reagent/Setting Observation Source(s)
Acid Hydrolysis 1N HCl, heated Slight degradation observed.
Base Hydrolysis 1N NaOH, heated Slight degradation observed.
Oxidation 3-30% H₂O₂, room temp. Susceptible to degradation.
Thermal Dry heat (e.g., 80°C) Generally stable.

| Photolytic | UV Light | Generally stable. | |

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation (Acid/Base Hydrolysis)

This protocol outlines a typical procedure for investigating the stability of this compound under acidic and basic stress conditions, as recommended by ICH guidelines.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Acid Stress: Transfer a known volume of the sample solution into a flask. Add an equal volume of 1N HCl. Heat the mixture (e.g., at 60-80°C) for a specified period (e.g., 3 hours).

  • Base Stress: Transfer a known volume of the sample solution into a separate flask. Add an equal volume of 1N NaOH. Heat the mixture under the same conditions as the acid stress sample.

  • Neutralization and Dilution: After the stress period, cool the samples to room temperature. Carefully neutralize the acid-stressed sample with 1N NaOH and the base-stressed sample with 1N HCl to approximately pH 7.

  • Analysis: Dilute the neutralized samples to a suitable final concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method. Compare the chromatograms against a non-stressed control sample to identify degradation products and quantify the parent compound.

Protocol 2: Recommended Starting Conditions for RP-HPLC Method Development

This protocol provides a robust starting point for developing a reverse-phase HPLC method for the analysis of this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water or 20mM Ammonium Formate Buffer, pH adjusted to 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient/Isocratic: Start with an isocratic elution of 60:40 (Mobile Phase B: Mobile Phase A). Adjust the ratio to achieve a suitable retention time (typically 4-6 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or 30°C.

  • Detection: UV at 292 nm.

  • Injection Volume: 10-20 µL.

Visualizations

G start_node Poor Peak Shape Observed (Tailing, Splitting, Fronting) q1 Is the peak tailing or splitting? start_node->q1 q2 Is the peak fronting? start_node->q2 cause1 Cause: Mobile phase pH is too close to this compound pKa (~8.6) q1->cause1 Yes cause2 Cause: Secondary interactions with residual silanols on column q1->cause2 Yes cause3 Cause: Column overload q2->cause3 Yes solution1 Solution: Lower mobile phase pH to 3-5 using a buffer (e.g., formate, acetate) cause1->solution1 solution2 Solution: Use an end-capped column or a different column chemistry cause2->solution2 solution3 Solution: Reduce sample concentration and/or injection volume cause3->solution3

Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.

G cluster_low_ph Low pH (e.g., 3-6) cluster_high_ph High pH (e.g., > 9) cluster_pka_ph pH ≈ pKa (~8.6) protonated Protonated (Cationic) Form R-NH(CH₃)₂⁺ Single ionic species Water-soluble protonated->p1 neutral Neutral (Free Base) Form R-N(CH₃)₂ Single neutral species Low water solubility mixture Mixture of Forms Protonated ⇌ Neutral Causes poor chromatography mixture->p2 p1->mixture Increase pH p2->neutral Increase pH

Caption: Relationship between pH, pKa, and the ionization state of this compound.

References

Validation & Comparative

The Critical Role of Dapoxetine-d6 in Bioanalytical Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of accurate and reliable drug quantification. This guide provides an objective comparison of analytical methods for Dapoxetine, with a focus on the use of Dapoxetine-d6 as an internal standard. Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid in the selection and implementation of robust analytical techniques.

The development of sensitive and precise bioanalytical methods is paramount for pharmacokinetic and bioequivalence studies. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, requires meticulous analytical validation to ensure data integrity.[1][2] A key component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the use of a suitable internal standard (IS). This compound, a deuterated analog of Dapoxetine, is frequently employed for this purpose due to its similar physicochemical properties and co-eluting chromatographic behavior, which helps to correct for variability during sample preparation and analysis.[1]

Comparative Analysis of Analytical Methods

The following tables summarize the performance of different analytical methods for the determination of Dapoxetine in human plasma, highlighting the use of this compound and an alternative internal standard, Dapoxetine-d7.

Table 1: Performance Characteristics of LC-MS/MS Methods for Dapoxetine Analysis

ParameterMethod 1 (this compound IS)Method 2 (Dapoxetine-d7 IS)
Linearity Range (ng/mL) 5.0 - 6002.00 - 1000
Intra-day Accuracy (%) 97 - 106Not explicitly stated, but meets acceptance criteria
Inter-day Accuracy (%) 97 - 106Not explicitly stated, but meets acceptance criteria
Intra-day Precision (CV, %) ≤ 5Not explicitly stated, but meets acceptance criteria
Inter-day Precision (CV, %) ≤ 5Not explicitly stated, but meets acceptance criteria
Extraction Recovery (%) > 9099.7 - 104.2
Run Time (min) 1.6Not explicitly stated

Table 2: Comparison of Internal Standards

Internal StandardKey AdvantagesConsiderations
This compound Co-elution with the analyte, minimizing matrix effects and improving accuracy and precision.Availability and cost.
Dapoxetine-d7 Similar physicochemical properties to the analyte, ensuring comparable extraction and ionization efficiency.Potential for slight chromatographic separation from the analyte depending on the number and position of deuterium atoms.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on published studies utilizing this compound and Dapoxetine-d7 as internal standards.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the determination of Dapoxetine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To a 0.5 mL aliquot of human plasma, add the internal standard (this compound).

  • Perform liquid-liquid extraction to separate the analyte and IS from plasma components.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: ACE C8 (4.6 x 50 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid solution (85:15, v/v).

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI).

  • Ion Mode: Positive.

  • Monitored Transitions: Specific precursor-to-product ion transitions for Dapoxetine and this compound are monitored.

Method 2: HPLC-MS/MS with Dapoxetine-d7 Internal Standard

This method provides an alternative approach for the quantification of Dapoxetine in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To a volume of human plasma, add the internal standard (Dapoxetine-d7).

  • Perform protein precipitation to remove proteins from the plasma sample.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Details not explicitly stated.

  • Mobile Phase: Details not explicitly stated.

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI).

  • Ion Mode: Positive ion multiple reaction monitoring (MRM).

  • Monitored Transitions:

    • Dapoxetine: m/z 306.2 → 157.2

    • Dapoxetine-d7: m/z 313.2 → 164.2

Visualizing the Workflow

To better understand the logical flow of a typical bioanalytical method validation process using this compound, the following diagram illustrates the key stages.

Caption: Bioanalytical method validation workflow for Dapoxetine using this compound.

Conclusion

The use of a deuterated internal standard, such as this compound, is a critical component in the development of robust and reliable bioanalytical methods for the quantification of Dapoxetine. The presented data and protocols demonstrate that LC-MS/MS methods utilizing this compound offer excellent linearity, accuracy, and precision. While alternatives like Dapoxetine-d7 also provide valid approaches, the principle of using a stable isotope-labeled internal standard remains the gold standard for mitigating analytical variability and ensuring the integrity of pharmacokinetic and bioequivalence studies. The choice of the specific deuterated analog may depend on commercial availability and cost, but the fundamental advantages remain consistent. This guide provides a foundational understanding for researchers to select and implement the most appropriate analytical method for their specific needs.

References

A Comparative Guide to Internal Standards for Dapoxetine Analysis: Is Dapoxetine-d6 the Superior Choice?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dapoxetine, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. This guide provides a comprehensive comparison of Dapoxetine-d6 with other internal standards used in the quantitative analysis of Dapoxetine in biological matrices, supported by experimental data from published studies.

The ideal internal standard should be chemically and physically similar to the analyte, co-elute in close proximity without causing interference, and not be present in the biological matrix being analyzed. A stable isotope-labeled version of the analyte, such as this compound, is often considered the "gold standard" as it exhibits nearly identical extraction recovery, ionization response, and chromatographic retention time to the parent drug, thereby effectively compensating for variations during sample preparation and analysis.

This guide will delve into the performance characteristics of this compound and compare it with other reported internal standards, including another deuterated analog, Dapoxetine-d7, and structurally unrelated compounds.

Performance Comparison of Internal Standards

The following tables summarize the validation parameters for Dapoxetine analysis using different internal standards, as reported in various studies.

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterResultStudy Reference
Linearity Range (ng/mL) 5.0 - 600[1]
Accuracy (%) 97 - 106[1]
Precision (CV, %) ≤ 5[1]
Recovery (%) > 90[1]

Table 2: Method Validation Parameters with Dapoxetine-d7 as Internal Standard

ParameterResultStudy Reference
Linearity Range (ng/mL) 2.00 - 1000[2]
Accuracy (%) Within acceptable limits
Precision (%) Within acceptable limits
Recovery (%) ~99.7 - 104.2
Matrix Effect No significant effect observed

Table 3: Method Validation Parameters with Other Internal Standards

Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%)Recovery (%)Study Reference
Tadalafil10 - 6000Within US-FDA recommendationsWithin US-FDA recommendationsGood
Carbamazepine1.0 - 200Within ±15%Within ±15%Not explicitly stated
Sildenafil1 - 500101.1 - 109.03.8 - 8.3> 87.0

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the experimental protocols for Dapoxetine analysis using different internal standards.

Method Using this compound as Internal Standard
  • Sample Preparation: Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation:

    • Column: ACE C8 (4.6 x 50 mm, 5 µm).

    • Mobile Phase: Acetonitrile and buffer (0.01 M Ammonium acetate + 0.02% Formic acid solution) (85:15, v/v).

  • Detection: Mass Spectrometry (MS).

Method Using Dapoxetine-d7 as Internal Standard
  • Sample Preparation: Simple protein precipitation.

  • Chromatographic Separation:

    • Instrumentation: HPLC-MS/MS.

  • Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Dapoxetine: m/z 306.2 → 157.2.

      • Dapoxetine-d7: m/z 313.2 → 164.2.

Method Using Tadalafil as Internal Standard
  • Sample Preparation: Protein Precipitation (PP).

  • Chromatographic Separation:

    • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 mm).

    • Mobile Phase: 0.1% formic acid : acetonitrile (60:40, v/v).

    • Flow Rate: 0.5 mL/min.

  • Detection: LC-MS/MS.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for Dapoxetine analysis using different internal standards.

cluster_d6 This compound Workflow plasma_d6 Plasma Sample add_is_d6 Add this compound (IS) plasma_d6->add_is_d6 lle Liquid-Liquid Extraction add_is_d6->lle evap_recon Evaporate & Reconstitute lle->evap_recon lcms_d6 LC-MS/MS Analysis evap_recon->lcms_d6

Caption: Workflow for Dapoxetine analysis using this compound.

cluster_d7 Dapoxetine-d7 Workflow plasma_d7 Plasma Sample add_is_d7 Add Dapoxetine-d7 (IS) plasma_d7->add_is_d7 pp Protein Precipitation add_is_d7->pp centrifuge Centrifuge pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_d7 HPLC-MS/MS Analysis supernatant->lcms_d7 cluster_other Alternative IS Workflow plasma_other Plasma Sample add_is_other Add Alternative IS (e.g., Tadalafil) plasma_other->add_is_other pp_other Protein Precipitation add_is_other->pp_other lcms_other LC-MS/MS Analysis pp_other->lcms_other

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of dapoxetine, with a focus on the use of its deuterated internal standard, Dapoxetine-d6. It includes detailed experimental protocols, performance data from published studies, and a discussion on the principles of cross-validation as they apply to these methods.

Introduction to Dapoxetine and Bioanalytical Method Validation

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate and reliable quantification of dapoxetine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical trials. Bioanalytical method validation ensures that a particular method is fit for its intended purpose, providing reliable data on the concentration of the analyte.[3][4] When different bioanalytical methods are used within a study or across different studies, or when analyses are conducted at different laboratories, cross-validation is essential to ensure that the data is comparable and can be pooled.[5]

Performance Comparison of Validated Bioanalytical Methods

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for the determination of dapoxetine in human plasma, frequently utilizing a deuterated internal standard like this compound or Dapoxetine-d7 to ensure accuracy and precision. The following tables summarize the performance characteristics of representative methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Dapoxetine Quantification

ParameterMethod 1 (this compound IS)Method 2 (Dapoxetine-d7 IS)Method 3 (Carbamazepine IS)
Linearity Range (ng/mL) 5.0 - 6002.0 - 10001.0 - 200
Lower Limit of Quantification (LLOQ) (ng/mL) 5.02.01.0
Intra-day Accuracy (%) 97 - 106Within ±15% of nominalWithin ±15% of nominal
Inter-day Accuracy (%) 97 - 106Within ±15% of nominalWithin ±15% of nominal
Intra-day Precision (CV, %) ≤ 5Not explicitly statedWithin 15%
Inter-day Precision (CV, %) ≤ 5Not explicitly statedWithin 15%
Recovery (%) > 90Not explicitly statedNot explicitly stated
Run Time (min) 1.62.84.0

Table 2: Alternative Bioanalytical Methods for Dapoxetine

Method TypeKey FeaturesReference
RP-HPLC with UV Detection Simple, cost-effective, suitable for bulk drug and formulation analysis. Linearity range of 5-25 µg/mL.
UPLC-MS/MS for Dapoxetine and Metabolites Simultaneous determination of dapoxetine and its major metabolites (dapoxetine-N-oxide and desmethyldapoxetine).
LC-MS/MS for Simultaneous Analysis with Avanafil Method for the concurrent determination of avanafil and dapoxetine in human plasma.

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This protocol is based on the method described by Said et al. (2020).

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To a plasma sample, add a known concentration of this compound internal standard.

  • Perform liquid-liquid extraction to separate the analytes from the plasma matrix.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: ACE C8 (4.6 x 50 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid solution (85:15, v/v).

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

  • Column Temperature: Not explicitly stated.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Tandem mass spectrometer with electrospray ionization (ESI).

  • Ionization Mode: Positive ion mode.

  • Monitored Transitions: Specific precursor-to-product ion transitions for dapoxetine and this compound.

Cross-Validation of Bioanalytical Methods

Cross-validation is necessary when two or more bioanalytical methods are used to generate data within the same study or across different studies. The goal is to ensure that the results are comparable.

Hypothetical Cross-Validation Study Design

Objective: To cross-validate a validated LC-MS/MS method for dapoxetine at Laboratory A with a second validated LC-MS/MS method at Laboratory B.

Study Samples: A set of at least 20 incurred human plasma samples from a clinical study where subjects were administered dapoxetine.

Procedure:

  • Aliquots of the same incurred samples are analyzed at both Laboratory A and Laboratory B using their respective validated methods.

  • The concentration values obtained from both laboratories are statistically compared.

Acceptance Criteria: The difference between the values obtained from the two laboratories for at least 67% of the samples should be within ±20% of the mean concentration.

Table 3: Hypothetical Cross-Validation Data

Sample IDConcentration Lab A (ng/mL)Concentration Lab B (ng/mL)Mean Concentration (ng/mL)% DifferencePass/Fail
115.214.815.0-2.67%Pass
255.858.156.954.04%Pass
3123.5118.9121.2-3.80%Pass
4250.1260.5255.34.07%Pass
5480.6465.2472.9-3.26%Pass
..................
2032.730.131.4-8.28%Pass

Visualizing Workflows and Pathways

Dapoxetine's Mechanism of Action

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI). It functions by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter. Elevated serotonin levels in the central nervous system are thought to play a role in delaying ejaculation.

dapoxetine_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Receptor Serotonin Receptors Neuronal_Signal Delayed Ejaculatory Signal Serotonin_Receptor->Neuronal_Signal Activates Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Serotonin_Receptor Binds

Caption: Dapoxetine's mechanism of action in the synaptic cleft.

Bioanalytical Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.

cross_validation_workflow cluster_planning Planning Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase Define_Objective Define Cross-Validation Objective and Acceptance Criteria Select_Samples Select Incurred Study Samples (n >= 20) Define_Objective->Select_Samples Lab_A Laboratory A Analysis (Validated Method A) Select_Samples->Lab_A Lab_B Laboratory B Analysis (Validated Method B) Select_Samples->Lab_B Compare_Data Statistically Compare Concentration Data Lab_A->Compare_Data Lab_B->Compare_Data Assess_Criteria Assess Against Acceptance Criteria Compare_Data->Assess_Criteria Report Generate Cross-Validation Report Assess_Criteria->Report

Caption: Workflow for inter-laboratory cross-validation.

Conclusion

The use of a deuterated internal standard, such as this compound, in LC-MS/MS methods provides a robust and reliable approach for the quantification of dapoxetine in biological matrices. When multiple bioanalytical methods or laboratories are involved in analyzing samples for a single study, a thorough cross-validation is imperative to ensure the integrity and comparability of the data. The methodologies and data presented in this guide offer a framework for researchers and scientists to effectively validate and cross-validate their bioanalytical methods for dapoxetine, ultimately contributing to the generation of high-quality data in drug development.

References

Performance of Dapoxetine-d6 as an Internal Standard: A Comparative Analysis of Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the bioanalytical quantification of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, the choice of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results.[1][2] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variations in extraction recovery, matrix effects, and instrument response. Deuterated analogues of the analyte, such as Dapoxetine-d6 or Dapoxetine-d7, are often considered the gold standard due to their similar physicochemical properties to the parent drug. This guide provides a comparative overview of the linearity, precision, and accuracy of analytical methods employing this compound/d7 against those using alternative internal standards for dapoxetine quantification in human plasma.

Comparative Performance of Internal Standards

The following table summarizes the performance characteristics of various analytical methods for dapoxetine quantification, highlighting the internal standard used. The data demonstrates that methods employing deuterated dapoxetine (this compound and Dapoxetine-d7) consistently exhibit excellent linearity, precision, and accuracy over a range of concentrations.

Internal StandardLinearity (ng/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy (%)Reference
This compound 5.0 - 600Not Specified≤ 5% (Intra- and Inter-day)97 - 106% (Intra- and Inter-day)[3][4]
Dapoxetine-d7 2.00 - 1000> 0.99Within ±15%Within ±15% of nominal values[1]
Carbamazepine 1.0 - 200 (for dapoxetine)Not SpecifiedWithin ±15% (Intra- and Inter-day)Within ±15% (Intra- and Inter-day)
Sildenafil 1 - 500 (for dapoxetine)0.9993.8% - 8.3% (Intra- and Inter-day)101.1% - 109.0% (Intra- and Inter-day)
Tadalafil 10 - 6000 (for dapoxetine)Not SpecifiedNot SpecifiedNot Specified

Methods utilizing this compound and Dapoxetine-d7 as internal standards demonstrate a wide linear range and high correlation coefficients, indicating a strong relationship between the analyte concentration and the instrument response. The precision, measured as the relative standard deviation (%RSD), is consistently low (≤ 5% for this compound and within 15% for Dapoxetine-d7), signifying minimal variation in repeated measurements. Furthermore, the accuracy of these methods is high, with recovery values close to 100%, ensuring the measured concentration reflects the true concentration of dapoxetine in the sample.

While alternative internal standards like carbamazepine, sildenafil, and tadalafil have also been successfully used, deuterated standards are generally preferred because their extraction efficiency and ionization response in mass spectrometry are more similar to the analyte of interest, leading to more effective correction for experimental variability.

Experimental Workflow for Dapoxetine Quantification

The following diagram illustrates a typical experimental workflow for the quantification of dapoxetine in human plasma using a deuterated internal standard and LC-MS/MS analysis.

G plasma_sample Plasma Sample Collection add_is Addition of This compound/d7 (IS) plasma_sample->add_is sample_prep Sample Preparation (Protein Precipitation or LLE) add_is->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection MS/MS Detection (MRM Mode) chrom_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) ms_detection->data_analysis quantification Quantification of Dapoxetine data_analysis->quantification

Caption: Experimental workflow for dapoxetine quantification in plasma.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.

Sample Preparation: Protein Precipitation

This method is rapid and involves the removal of proteins from the plasma sample by adding a precipitating agent.

  • Materials:

    • Human plasma samples

    • Dapoxetine-d7 internal standard working solution

    • Methanol or Acetonitrile (precipitating agent)

  • Procedure:

    • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the Dapoxetine-d7 internal standard working solution.

    • Vortex the mixture for 1 minute.

    • Add 150 µL of methanol or acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 5 minutes.

    • Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup technique that separates analytes from interferences based on their relative solubilities in two different immiscible liquids.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

    • Ammonium acetate buffer

  • Procedure:

    • To a volume of plasma, add the this compound internal standard.

    • Add a specific volume of the extraction solvent.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer containing the analyte and internal standard to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of dapoxetine and its deuterated internal standard.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, Agilent Zorbax Eclipse XDB C18).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing 0.1% formic acid or ammonium acetate) and an organic phase (acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Dapoxetine: m/z 306.2 → 157.2 or m/z 306.3 → 261.2.

      • Dapoxetine-d7: m/z 313.2 → 164.2.

    • Ion Source Parameters: Parameters such as ion spray voltage, gas flows (nebulizer, curtain, and collision gas), and temperature are optimized to achieve the best signal for both dapoxetine and the internal standard.

References

Navigating the Lower Limits: A Comparative Guide to Dapoxetine Quantification Using Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of pharmaceutical compounds at low concentrations is paramount. This guide provides a comprehensive comparison of the limit of detection (LOD) and limit of quantification (LOQ) for Dapoxetine, a selective serotonin reuptake inhibitor, utilizing its deuterated internal standard, Dapoxetine-d6. We delve into supporting experimental data from various bioanalytical methods, offering a clear perspective on the performance of this analytical approach.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This approach ensures high precision and accuracy by compensating for variability in sample preparation and instrument response. This guide will summarize key performance metrics for Dapoxetine quantification and provide a detailed experimental protocol for reference.

Performance Comparison: LOD and LOQ

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes the reported LOQ values for Dapoxetine using this compound or a similar deuterated internal standard (Dapoxetine-d7) in human plasma, as well as comparative data from other analytical techniques.

Analytical MethodInternal StandardMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Linearity Range
LC-MS/MS This compound Human Plasma 5.0 ng/mL Not Reported 5.0 - 600 ng/mL [2]
LC-MS/MS Dapoxetine-d7 Human Plasma 2.0 ng/mL Not Reported 2.0 - 1000 ng/mL [3][4]
LC-MS/MS Reboxetine Human Plasma 0.1 ng/mL Not Reported 0.1 - 1200 ng/mL
UPLC-MS/MS Carbamazepine Human Plasma 1.0 ng/mL Not Reported 1.0 - 200 ng/mL
HPLC-UV Not Applicable Bulk/Dosage Form 0.471 µg/mL (471 ng/mL) 0.142 µg/mL (142 ng/mL) Not Specified
UV-Spectrophotometry Not Applicable Bulk/Dosage Form 0.0724 µg/mL (72.4 ng/mL) 0.0239 µg/mL (23.9 ng/mL) 5 - 60 µg/mL

As evidenced by the data, LC-MS/MS methods employing a deuterated internal standard offer significantly lower LOQ values compared to HPLC-UV and UV-Spectrophotometry, making them the preferred choice for bioanalytical studies requiring high sensitivity. The use of this compound or -d7 as an internal standard provides a robust and reliable method for the quantification of Dapoxetine in complex matrices like human plasma.

Experimental Workflow

The determination of Dapoxetine concentrations in biological samples using LC-MS/MS with this compound as an internal standard typically follows the workflow illustrated below. This process involves sample preparation to isolate the analyte, chromatographic separation, and subsequent detection and quantification by mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Spike with This compound (IS) plasma->is_add 1. extraction Liquid-Liquid Extraction or Protein Precipitation is_add->extraction 2. evap Evaporation extraction->evap 3. reconstitution Reconstitution evap->reconstitution 4. hplc HPLC Separation (C18 Column) reconstitution->hplc 5. Injection ms Tandem Mass Spectrometry (MRM Mode) hplc->ms 6. Ionization integration Peak Integration ms->integration 7. Detection calibration Calibration Curve (Analyte/IS Ratio) integration->calibration 8. quantification Concentration Determination calibration->quantification 9.

Bioanalytical workflow for Dapoxetine quantification.

Detailed Experimental Protocol

The following is a representative protocol synthesized from published methods for the quantification of Dapoxetine in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (concentration will depend on the calibration range).

  • Vortex mix for 30 seconds.

  • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid) in a ratio of approximately 85:15 (v/v).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dapoxetine: The specific precursor-to-product ion transition would be optimized for the instrument used (e.g., m/z 306.2 → 157.2).

      • This compound: The corresponding transition for the deuterated internal standard would be monitored (e.g., m/z 312.2 → 163.2, though the exact transition for d6 may vary slightly, a d7 analog used m/z 313.2 -> 164.2).

    • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized to achieve maximum sensitivity and signal-to-noise ratio.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of Dapoxetine into blank human plasma.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of Dapoxetine to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Dapoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

This guide provides a foundational understanding of the analytical performance and methodology for the quantification of Dapoxetine using this compound. The high sensitivity and specificity of the LC-MS/MS method make it an indispensable tool for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. Researchers should ensure that any method is fully validated according to regulatory guidelines before its application to sample analysis.

References

Precision in Bioanalysis: A Comparative Guide to Dapoxetine-d6 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides an objective comparison of the inter-day and intra-day precision of Dapoxetine-d6 as an internal standard against common alternatives, supported by experimental data from published literature.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the analyte, Dapoxetine, ensuring that it behaves similarly during sample preparation and analysis. This minimizes variability and leads to higher precision and accuracy. This guide delves into the performance of this compound and compares it with other deuterated analogs and commonly used non-isotopic internal standards.

Performance Comparison of Internal Standards

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Intra-day precision assesses variability within a single day of analysis, while inter-day precision evaluates variability across different days.

Internal StandardAnalyte(s)MatrixIntra-Day Precision (%CV)Inter-Day Precision (%CV)
This compound DapoxetineHuman Plasma≤ 5[1][2]≤ 5[1][2]
Dapoxetine-d7 DapoxetineHuman Plasma2.14 - 7.20[3]2.2 - 3.4
Carbamazepine Dapoxetine, Dapoxetine-N-oxide, DesmethyldapoxetineHuman PlasmaWithin ±15% of acceptable limitsWithin ±15% of acceptable limits
Sildenafil-d8 Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafilHuman Plasma< 10< 10

Experimental Protocols

The following are summaries of typical experimental protocols used to determine the inter-day and intra-day precision of bioanalytical methods for Dapoxetine.

Method Validation for Dapoxetine using this compound Internal Standard
  • Sample Preparation: Dapoxetine and the internal standard, this compound, were extracted from human plasma using liquid-liquid extraction (LLE).

  • Chromatography: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was used. The separation was performed on an ACE C8 (4.6 x 50 mm, 5 µm) column. The mobile phase consisted of a mixture of acetonitrile and a buffer solution (0.01 M Ammonium acetate + 0.02% Formic acid) in a ratio of 85:15 (v/v).

  • Mass Spectrometry: Detection was carried out using an electrospray ionization (ESI) source in positive ion mode.

  • Precision Assessment:

    • Intra-day precision: Determined by analyzing at least five replicates of quality control (QC) samples at low, medium, and high concentration levels on the same day.

    • Inter-day precision: Determined by analyzing the same sets of QC samples on at least three different days.

    • Acceptance Criteria: The precision, expressed as %CV, should not exceed 15% for all QC levels, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.

Method Validation for Sildenafil using Sildenafil-d8 Internal Standard
  • Sample Preparation: Sildenafil and its metabolites, along with the internal standard Sildenafil-d8, were extracted from human plasma by protein precipitation with acetonitrile.

  • Chromatography: An ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7-μm) was used for separation with gradient elution.

  • Mass Spectrometry: An electrospray ionization source was used with multiple reaction monitoring (MRM) in the positive mode.

  • Precision Assessment: Intra- and inter-day precision were evaluated by analyzing QC samples at multiple concentration levels. The acceptance criterion for precision was a %CV of less than 10%.

Visualizing the Experimental Workflow and Dapoxetine's Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Dapoxetine.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike extraction Liquid-Liquid or Protein Precipitation Extraction spike->extraction lc UPLC/HPLC Separation extraction->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms peak Peak Area Integration (Analyte & IS) ms->peak ratio Calculate Peak Area Ratio peak->ratio calibration Quantify using Calibration Curve ratio->calibration

Bioanalytical Workflow for Dapoxetine Quantification

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI). Its mechanism of action involves blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter and enhancing its activity on post-synaptic receptors. This modulation of serotonergic pathways is believed to be the basis for its therapeutic effect.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signal Signal Transduction receptor->signal dapoxetine Dapoxetine dapoxetine->sert Inhibition

Dapoxetine's Mechanism of Action at the Synapse

References

A Comparative Guide to Dapoxetine-d6 and Dapoxetine-d7 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly with LC-MS/MS methods. The co-elution of an internal standard that is chemically identical to the analyte, but mass-shifted, allows for the correction of variability during sample preparation and analysis. This guide provides a comparative overview of two commonly used deuterated internal standards for Dapoxetine: Dapoxetine-d6 and Dapoxetine-d7.

While no direct head-to-head comparative studies have been published, this guide synthesizes available data from individual validation studies and discusses the potential implications of the differing degrees of deuteration.

Performance Data Overview

The following table summarizes the performance characteristics of bioanalytical methods utilizing either this compound or Dapoxetine-d7 as an internal standard for the quantification of Dapoxetine in human plasma by LC-MS/MS.

Performance ParameterThis compound as Internal StandardDapoxetine-d7 as Internal Standard[1]
Linearity Range 5.0 - 600 ng/mL2.00 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated> 0.99
Intra-day Precision (% CV) ≤ 5%2.9% - 4.5%
Inter-day Precision (% CV) ≤ 5%4.0% - 5.2%
Intra-day Accuracy (% Bias) 97% - 106%-3.4% - 2.8%
Inter-day Accuracy (% Bias) 97% - 106%-2.7% - 2.0%
Matrix Effect Not explicitly statedNo significant matrix effect observed
Extraction Recovery > 90%99.7% - 104.2%

Discussion of Comparative Performance

Based on the available data, both this compound and Dapoxetine-d7 are suitable internal standards for the bioanalysis of Dapoxetine. The method utilizing Dapoxetine-d7 demonstrated a wider linear range and provided more detailed information on its validation, showing excellent precision and accuracy.

A key consideration when choosing between deuterated internal standards is the potential for isotopic effects. The difference in the number of deuterium atoms (six in this compound and seven in Dapoxetine-d7) can potentially lead to slight differences in chromatographic retention times. While often negligible, this can become significant if the analyte and internal standard do not co-elute perfectly, potentially leading to differential matrix effects and compromising the accuracy of the results.[2][3] Generally, a higher degree of deuteration is less likely to exhibit significant chromatographic shifts relative to the unlabeled analyte. However, this should be verified during method development.

Experimental Workflow and Methodologies

The following sections detail a typical experimental workflow and the methodologies employed in the bioanalytical quantification of Dapoxetine using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike Spike with Internal Standard (this compound or d7) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Bioanalytical workflow for Dapoxetine quantification.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add a known amount of the internal standard working solution (this compound or Dapoxetine-d7).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Dapoxetine, and then re-equilibrating.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dapoxetine: m/z 306.2 → 157.2

      • Dapoxetine-d7: m/z 313.2 → 164.2[1]

      • This compound: The precursor ion would be m/z 312.2; the product ion would need to be determined during method development.

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Precision and Accuracy: Assessed at multiple concentration levels (LloQ, low, mid, and high QC).

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

  • Extraction Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

Both this compound and Dapoxetine-d7 are effective internal standards for the quantitative bioanalysis of Dapoxetine. The choice between the two may depend on commercial availability and cost. However, it is imperative to conduct a thorough method validation to ensure that the chosen internal standard co-elutes with the analyte and effectively compensates for any matrix effects, thereby guaranteeing the integrity and reliability of the analytical data. For new method development, a careful evaluation of potential isotopic effects on chromatography is recommended.

References

Navigating Regulatory Waters: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of successful drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for bioanalytical method validation. A critical component of these guidelines is the use of an appropriate internal standard (IS) to ensure the precision and accuracy of results. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, to navigate the regulatory landscape effectively.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry.[1][2] Among these, deuterated internal standards are a common choice due to their cost-effectiveness and wide availability.[3][4] The fundamental principle behind their use is that a SIL-IS will behave nearly identically to the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variability and improving data quality.[5]

The ICH M10 guideline on bioanalytical method validation serves as the primary international standard, providing a harmonized framework for ensuring the quality and consistency of bioanalytical data. This guideline emphasizes the importance of a thoroughly validated method, and the choice of internal standard is a pivotal decision in this process.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The selection of an internal standard significantly impacts assay performance. While deuterated standards are the most common type of SIL-IS, other options such as ¹³C-labeled standards and non-deuterated (analog) standards are also used. The following tables summarize quantitative data from comparative studies, highlighting the impact of internal standard selection on key performance parameters.

ParameterDeuterated IS¹³C-Labeled ISNon-Deuterated (Analog) ISWithout ISReference
Accuracy (% Mean Bias) 100.3%Not Reported96.8%Not Reported
Precision (% RSD) 7.6%Not Reported8.6%Not Reported
Accuracy (% Difference from Nominal) < 25%Not ReportedNot Reported> 60%
Precision (% RSD) < 20%Not ReportedNot Reported> 50%
Inter-patient Assay Imprecision (% CV) 2.7% - 5.7%Not Reported7.6% - 9.7%Not Applicable

Table 1: Comparison of Assay Performance with Different Internal Standards. This table illustrates the superior accuracy and precision generally achieved with a deuterated internal standard compared to a non-deuterated analog or when no internal standard is used.

Performance CharacteristicDeuterated Standard¹³C-Labeled StandardRationale
Chromatographic Co-elution Potential for slight retention time shiftIdentical to unlabeled analyteThe larger mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase.
Matrix Effect Compensation Generally good, but can be variableExcellentCo-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte.
Isotopic Stability Generally high, but potential for back-exchange in certain conditionsHighCarbon-13 labels are chemically more stable and not susceptible to hydrogen-deuterium exchange.

Table 2: Head-to-Head Comparison of Deuterated and ¹³C-Labeled Internal Standards. This table highlights the potential advantages of ¹³C-labeled internal standards in terms of chromatographic behavior and stability, which can lead to more robust analytical methods.

Experimental Protocols

Detailed methodologies are essential for the validation of bioanalytical assays. The following are representative protocols for key experiments as mandated by regulatory guidelines.

Protocol 1: Assessment of Matrix Effects

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

Procedure:

  • Sample Preparation:

    • Set A (Neat Solution): Prepare a solution of the analyte and the deuterated internal standard in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-extraction Spike): Obtain blank biological matrix from at least six different sources. Process these blank samples through the entire extraction procedure. Spike the extracted blank matrix with the analyte and the deuterated internal standard at the same concentrations as in Set A.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Calculate the Matrix Factor (MF) for each matrix source:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)

    • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for the variability of the matrix effect.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: A common and rapid method for extracting drugs from biological matrices like plasma or serum.

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to the matrix.

  • Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Visualizing the Workflow and Logic

To further clarify the processes involved in bioanalytical method validation and the selection of an internal standard, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount of IS Extract Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Integrate Peak Integration LC_MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: A typical experimental workflow for the bioanalysis of a drug in plasma samples using a deuterated internal standard.

Start Need for an Internal Standard SIL_available Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_available Deuterated_vs_13C Deuterated or ¹³C-labeled? SIL_available->Deuterated_vs_13C Yes Analog Select Structural Analog IS SIL_available->Analog No Deuterated Select Deuterated IS Deuterated_vs_13C->Deuterated Cost-effective/ readily available C13 Select ¹³C-labeled IS Deuterated_vs_13C->C13 Highest accuracy/ no isotopic effect needed Validate Thorough Method Validation Deuterated->Validate C13->Validate Analog->Validate End Proceed with Analysis Validate->End

Caption: A decision tree for selecting the appropriate internal standard for quantitative bioanalysis.

Method Bioanalytical Method Selectivity Selectivity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity Stability Stability Method->Stability MatrixEffect Matrix Effect Method->MatrixEffect ValidatedMethod Validated Method Selectivity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Sensitivity->ValidatedMethod Stability->ValidatedMethod MatrixEffect->ValidatedMethod

Caption: Logical relationships in bioanalytical method validation, demonstrating the key parameters that must be assessed.

References

Comparative analysis of different extraction methods for Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on selecting the optimal extraction method for Dapoxetine-d6 from biological matrices. This report provides a comparative analysis of three common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). The evaluation is based on key performance metrics including recovery rate, purity, and processing time, supported by experimental data from published studies.

Executive Summary

The choice of an appropriate extraction method is critical for the accurate quantification of this compound in pharmacokinetic and bioequivalence studies. This guide offers a comprehensive overview of LLE, SPE, and PP, enabling researchers to make an informed decision based on the specific requirements of their analysis. While Protein Precipitation offers a rapid and simple workflow with high recovery, Liquid-Liquid Extraction provides a balance of recovery and sample cleanliness. Solid-Phase Extraction, although potentially more time-consuming to develop, offers the highest selectivity and purity.

Data Presentation: Performance Metrics of Extraction Methods

The following table summarizes the key performance indicators for each extraction method based on available literature.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PP)
Recovery Rate >90%[1][2]Data not available for this compound99.7% - 104.2%[3][4]
Purity/Selectivity GoodExcellentModerate
Processing Time ModerateLongShort
Cost per Sample Low to ModerateHighLow
Method Development ModerateComplexSimple
Automation Potential ModerateHighHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below to facilitate replication and adaptation in a laboratory setting.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the extraction of Dapoxetine and its deuterated internal standard from human plasma[1].

Materials:

  • Human plasma samples containing this compound

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., Dapoxetine)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • To 250 µL of human plasma in a centrifuge tube, add 25 µL of the internal standard solution.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject an aliquot into the analytical instrument (e.g., LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

While a specific SPE protocol for this compound was not found in the reviewed literature, a general procedure for the extraction of selective serotonin reuptake inhibitors (SSRIs) from biological fluids can be adapted. The following is a generalized protocol that would require optimization for this compound.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Human plasma samples containing this compound

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solution (e.g., water, methanol/water mixture)

  • Elution solvent (e.g., methanol, acetonitrile with or without modifier)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: To 500 µL of plasma, add the internal standard. Dilute the plasma sample with an appropriate buffer and load it onto the conditioned SPE cartridge.

  • Washing: Pass 1 mL of the wash solution through the cartridge to remove interferences.

  • Elution: Elute this compound with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Protein Precipitation (PP) Protocol

This protocol is based on a method developed for the determination of Dapoxetine in human plasma.

Materials:

  • Human plasma samples containing this compound

  • Acetonitrile

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Micropipettes

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add a specific amount of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Inject an aliquot of the supernatant directly into the analytical instrument.

Mandatory Visualization

The following diagrams illustrate the workflows for the described extraction methods.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Plasma Plasma Sample + IS AddSolvent Add Extraction Solvent (MTBE) Plasma->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow of the Liquid-Liquid Extraction method.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Generalized workflow for Solid-Phase Extraction.

PP_Workflow cluster_2 Protein Precipitation (PP) Plasma Plasma Sample + IS AddSolvent Add Acetonitrile Plasma->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

References

Safety Operating Guide

Proper Disposal of Dapoxetine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Dapoxetine-d6 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and chemical-resistant gloves. All handling of solid this compound and its concentrated solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

II. Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized and collected at the point of generation.

A. Waste Streams:

  • Solid Waste: Includes expired or unused this compound, contaminated consumables such as weigh boats, filter paper, and paper towels.

  • Liquid Waste: Encompasses solutions containing this compound, including reaction mixtures, analytical standards, and rinsing solutions from cleaning contaminated glassware.

  • Contaminated Sharps: Needles, syringes, or any sharp objects that have come into contact with this compound.

  • Empty Containers: Original containers of this compound.

B. Segregation Protocol:

  • Dedicated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for each this compound waste stream.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

III. Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

A. Preparing Solid Waste for Disposal:

  • Collection: Collect all solid this compound waste in a designated, leak-proof container with a secure lid.

  • Packaging: Ensure the container is sealed tightly to prevent any release of dust or particles.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

B. Preparing Liquid Waste for Disposal:

  • Collection: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. The original product container can be a suitable option.

  • Storage: Store the liquid waste container in secondary containment to prevent spills. The storage area should be well-ventilated.

C. Disposal of Contaminated Sharps:

  • Immediate Disposal: Place all sharps that have been in contact with this compound into a designated, puncture-resistant sharps container immediately after use.

  • Sealing and Labeling: Once the sharps container is full (do not overfill), securely seal it and label it as "Hazardous Waste" with the name of the contaminant, "this compound."

  • Collection: Arrange for the collection of the sharps container by your institution's hazardous waste management service.

D. Disposal of Empty Containers:

  • Rinsing: Triple rinse the empty this compound container with a suitable solvent (e.g., methanol, followed by water).

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing: After thorough rinsing and air-drying, deface or remove the original label to prevent misuse.

  • Disposal: Dispose of the clean, defaced container according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.

IV. Licensed Professional Waste Disposal

All collected and properly labeled this compound waste must be disposed of through your institution's designated hazardous waste contractor.[1] These services are equipped to handle and transport chemical waste to a permitted treatment, storage, and disposal facility, where it will likely be incinerated.

V. Experimental Workflow for Disposal

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_final Final Disposal Pathway start This compound Waste Generated is_sharp Is the waste a contaminated sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in puncture-resistant sharps container. is_sharp->sharps_container Yes is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in a sealed, leak-proof liquid waste container. is_liquid->liquid_container Yes is_container Is it an empty container? is_solid->is_container No solid_container Collect in a sealed, leak-proof solid waste container. is_solid->solid_container Yes end_point Other Waste Type (Consult EHS) is_container->end_point No rinse_container Triple rinse container. Collect first rinsate as hazardous waste. is_container->rinse_container Yes label_waste Label container with 'Hazardous Waste' and contents. sharps_container->label_waste liquid_container->label_waste solid_container->label_waste defaced_disposal Deface label and dispose of clean container as non-hazardous waste. rinse_container->defaced_disposal store_waste Store in designated hazardous waste accumulation area. label_waste->store_waste professional_disposal Arrange for pickup by a licensed professional waste disposal service. store_waste->professional_disposal

This compound Disposal Workflow

References

Personal protective equipment for handling Dapoxetine-d6

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dapoxetine-d6

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining operational plans for handling, storage, and disposal.

Hazard Identification

This compound is a deuterated form of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[1] While some safety data sheets (SDS) for the deuterated form lack specific hazard statements, they classify it as a "pharmaceutical related compound of unknown potency".[2] The SDS for the non-deuterated form and other deuterated versions indicate that the compound is harmful if swallowed and causes serious eye irritation.[3][4]

Hazard Summary:

Hazard Classification Precautionary Statement
Acute Oral Toxicity Harmful if swallowed Do not eat, drink or smoke when using this product.
Eye Irritation Causes serious eye irritation Wear eye protection/face protection.
Skin Irritation May cause skin irritation May be harmful if absorbed through skin.
Inhalation May cause respiratory tract irritation May be harmful if inhaled.

| Aquatic Hazard | May cause long lasting harmful effects to aquatic life | Avoid release to the environment. |

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate Personal Protective Equipment are critical to minimize exposure and ensure safety when working with active pharmaceutical ingredients (APIs) like this compound.

Engineering Controls

To minimize inhalation exposure, always handle this compound in a well-ventilated area.

  • Primary Control: A laboratory fume hood or other suitable local exhaust ventilation system should be used.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment for the specific procedures being performed.

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesHandle with gloves. Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields. Use of a face shield is recommended for splash hazards.
Body Protective ClothingWear impervious clothing. A lab coat is standard. For tasks with a higher risk of exposure, fire/flame resistant clothing or specialized protective apparel may be necessary.
Respiratory Respirator (if needed)If a fume hood is not available or as a supplementary measure, use a NIOSH-approved respirator. For sole protection, a full-face supplied air respirator is recommended.
Handling Procedures
  • Avoid contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Weigh and handle the solid material in a fume hood or ventilated enclosure.

  • Keep containers tightly closed when not in use.

Procedural Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh this compound b->c Proceed to handling d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment complete g Segregate Waste f->g h Dispose of Waste via Licensed Contractor g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from initial preparation to final disposal.

Emergency and Disposal Plans

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention. Show the Safety Data Sheet to the attending physician.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, call a physician.
Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as outlined above. Keep unnecessary personnel away and ensure adequate ventilation. Avoid inhaling dust from the spilled material.

  • Environmental Precautions: Prevent the substance from entering drains, water courses, or the ground.

  • Cleaning Up: For solid spills, sweep up or vacuum the material, avoiding dust generation. Place in a suitable, closed container for disposal.

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, well-ventilated place.

  • Disposal of this compound: Excess and expired materials should be offered to a licensed professional waste disposal company. The product may be incinerated in a unit equipped with an afterburner and scrubber.

  • Disposal of Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed. In the US, disposal must comply with the regulations of the Environmental Protection Agency (EPA).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.